Chlorothalonil
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14 | |
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InChI Key |
CRQQGFGUEAVUIL-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl | |
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Molecular Formula |
C8Cl4N2 | |
| Record name | CHLOROTHALONIL | |
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DSSTOX Substance ID |
DTXSID0020319 | |
| Record name | Chlorothalonil | |
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Molecular Weight |
265.9 g/mol | |
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Physical Description |
Chlorothalonil appears as colorless crystals or granules or light gray powder. Melting point 250-251 °C. No odor when pure; technical grade has a slightly pungent odor. A fungicide formulated as water-dispersible granules, wettable powder, or dust., Colorless or white odorless solid; [HSDB] White solid; Formulated in the form of dust, granular, wettable powder, dry flowable, flowable concentrate, impregnated material, and ready-to-use; [Reference #2], ODOURLESS COLOURLESS CRYSTALS. | |
| Record name | CHLOROTHALONIL | |
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Boiling Point |
662 °F at 760 mmHg (NTP, 1992), 350 °C | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), In water, 0.81 mg/L at 25 °C, Soluble in benzene, Solubility (g/L, 25 °C): 20.9 acetone; 22.4 1,2-dichloroethane; 13.8 ethyl acetate; 0.2 n-heptane; 1.7 methanol; 74.4 xylene, Solubility in water, g/100ml at 25 °C: | |
| Record name | CHLOROTHALONIL | |
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Density |
1.7 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.732 at 20 °C, Relative density (water = 1): 1.8 | |
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Vapor Pressure |
less than 0.01 mmHg at 104 °F ; 9.2 mmHg at 338.7 °F (NTP, 1992), 0.00000057 [mmHg], 5.7X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 40 °C: | |
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| Record name | Chlorothalonil | |
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Impurities |
... Technical-grade chlorothalonil was reported to contain the following cmpd (avg %): chlorothalonil, 97.6; tetrachlorophthalonitrile, less than 0.1; tetrachloroterephthalonitrile, 0.5; pentachlorobenzonitrile, 1.2; partially chlorinated dicyanobenzenes (all isomers), 0.4; unchlorinated dicyanobenzenes (all isomers), 0.3; matter insoluble in xylene, 0.2., The chlorothalonil September 1984 Registration Standard required that levels of hexachlorobenzene (HCB), a recognized impurity in technical chlorothalonil, must be at or below 0.05% (500 ppm) for registration or reregistration of the products ..., A June 1987 Data Call-In (DCI) required data concerning polyhalogenated dibenzo-p-dioxins and dibenzofurans (PCDDs and PCDFs) in technical chlorothalonil. Although additional data are required concerning the levels of PCDDs/PCDFs in chlorothalonil, initial studies indicate that PCDFs are present in the Veterans Ilex technical, and that no PCDDs/PCDFs are present at levels at or above the Agency-specified /limits of quantification/ (LOQs) in the GB Biosciences technical chlorothalonil... . | |
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Color/Form |
Colorless crystals, WHITE CRYSTALLINE SOLID | |
CAS No. |
1897-45-6 | |
| Record name | CHLOROTHALONIL | |
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| Record name | Chlorothalonil [ANSI:BSI:ISO] | |
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| Record name | 1,3-Benzenedicarbonitrile, 2,4,5,6-tetrachloro- | |
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| Record name | Chlorothalonil | |
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| Record name | Chlorothalonil | |
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Melting Point |
482 to 484 °F (NTP, 1992), 252.1 °C, 250-251 °C | |
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Foundational & Exploratory
chlorothalonil mechanism of action on fungal glutathione S-transferase
An In-Depth Technical Guide on the Core Mechanism of Action of Chlorothalonil on Fungal Glutathione S-Transferase
Introduction
This compound (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Its efficacy stems from its multi-site mode of action, which presents a low risk for the development of fungal resistance.[3] A primary target of this compound within the fungal cell is the glutathione-dependent detoxification system, with Glutathione S-Transferases (GSTs) playing a central role.
GSTs are a family of enzymes crucial for cellular detoxification, protecting organisms from xenobiotics and oxidative stress by catalyzing the conjugation of the reduced form of glutathione (GSH) to electrophilic substrates.[4] In fungi, this system is a key defense against fungicides. This compound's mechanism of action involves the rapid depletion of the intracellular glutathione pool, leading to the inactivation of essential sulfhydryl-containing enzymes and subsequent disruption of cellular metabolism, ultimately resulting in cell death.[5][6][7]
This technical guide provides a detailed examination of the molecular interactions between this compound and the fungal GST system. It covers the chemical mechanism, presents key quantitative findings, details relevant experimental protocols, and provides visual diagrams to illustrate the core processes.
Core Mechanism of Action: Glutathione Depletion
The fungitoxicity of this compound is primarily attributed to its reaction with intracellular thiols, particularly glutathione.[5][8] This process is often, though not exclusively, catalyzed by Glutathione S-Transferases.
Chemical Reaction Pathway
This compound is an electrophilic molecule due to the presence of four electron-withdrawing chlorine atoms on the benzene ring. This makes it susceptible to nucleophilic attack. The core reaction is a nucleophilic aromatic substitution (SNAr) where the thiolate anion (GS⁻) of glutathione attacks the aromatic ring of this compound, displacing a chlorine atom.[2][5]
The reaction proceeds as follows:
-
GST-Mediated Activation : GST binds to both glutathione and this compound. The enzyme's active site facilitates the deprotonation of the thiol group of GSH, forming the more nucleophilic thiolate anion (GS⁻).
-
Nucleophilic Attack : The GS⁻ attacks one of the carbon atoms bearing a chlorine atom on the this compound ring.
-
Formation of Conjugates : This attack leads to the formation of a covalent bond between the sulfur atom of glutathione and the carbon atom of the this compound ring, with the concurrent displacement of a chloride ion (Cl⁻). This process can occur sequentially, leading to the formation of mono-, di-, and even tri-glutathione conjugates of this compound, as has been demonstrated in studies with bacterial GST.[1][9][10] The tri-glutathione conjugate appears to be the final metabolite in this biotransformation pathway.[1][9]
Caption: Reaction of this compound with Glutathione catalyzed by GST.
Consequences of Glutathione Depletion
The extensive conjugation of glutathione to this compound rapidly depletes the intracellular pool of reduced GSH.[5][6] This has two major downstream effects:
-
Inhibition of Glutathione-Dependent Enzymes : Many essential metabolic enzymes rely on a steady supply of reduced glutathione to function. The depletion of GSH inhibits these enzymes, crippling cellular processes like respiration.[6][7] For example, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, is known to be inhibited by this compound through reaction with its critical sulfhydryl groups.[5][11]
-
Increased Oxidative Stress : Glutathione is the primary intracellular antioxidant, responsible for neutralizing reactive oxygen species (ROS). A significant reduction in GSH levels leaves the fungal cell vulnerable to oxidative damage to proteins, lipids, and DNA, contributing to cytotoxicity.[12]
This multi-pronged attack—depleting the primary detoxification agent while simultaneously inhibiting crucial metabolic enzymes—underlies the potent and broad-spectrum activity of this compound.
Caption: Overall mechanism of this compound-induced fungal toxicity.
Quantitative Data on this compound's Effects
While the qualitative mechanism is well-established, specific kinetic data for this compound's interaction with purified fungal GSTs are not extensively detailed in the reviewed literature. However, related quantitative findings highlight the fungicide's potent effects.
| Parameter | Finding | Organism/System | Significance | Reference |
| Enzyme Inhibition | Non-competitive inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) with a Ki of 0.42 µM. | Yeast | Demonstrates potent inhibition of a key metabolic thiol-dependent enzyme. | [11] |
| Metabolite Formation | Rapid formation of mono-, di-, and tri-glutathione conjugates confirmed. | Ochrobactrum anthropi (bacterial GST) | Shows the extensive and sequential conjugation of GSH to this compound, leading to depletion. | [1][9] |
| Cellular GSH Levels | Significant depletion of glutathione levels observed upon exposure. | Marine Bivalves | Confirms that GSH depletion is a primary consequence of this compound exposure in a biological system. | [12] |
| Synergistic Activity | The GST inhibitor diethyl maleate (DEM) showed synergistic fungicidal activity with this compound. | Rhizoctonia solani | Provides evidence that GST-mediated detoxification is a key factor in fungal tolerance to this compound. | [13] |
Experimental Protocols
Investigating the interaction between this compound and fungal GST requires specific biochemical assays. The following are detailed protocols for key experiments.
Protocol: GST Activity and Inhibition Assay (Spectrophotometric)
This protocol measures GST activity by monitoring the conjugation of GSH to the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.[14][15]
A. Principle: The rate of increase in absorbance at 340 nm is directly proportional to the GST activity. An inhibitor like this compound will reduce this rate.
B. Reagents and Materials:
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH) stock solution (e.g., 50 mM in buffer)
-
CDNB stock solution (e.g., 50 mM in ethanol)
-
This compound stock solution (in a suitable solvent like DMSO, with serial dilutions)
-
Purified fungal GST enzyme or fungal cell lysate
-
UV-Vis spectrophotometer with temperature control (e.g., 25°C)
-
96-well UV-transparent microplate or quartz cuvettes
C. Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture. A typical 200 µL reaction would include:
-
170 µL of 100 mM potassium phosphate buffer (pH 6.5)
-
10 µL of fungal GST enzyme solution (at a concentration determined during assay optimization)
-
10 µL of this compound dilution (or solvent control)
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add 10 µL of GSH stock solution to achieve a final concentration of 1-2 mM.
-
Initiation of Reaction: Start the reaction by adding 10 µL of CDNB stock solution to achieve a final concentration of 1 mM.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
Caption: Experimental workflow for a GST inhibition assay.
Protocol: LC-MS Analysis of this compound-GSH Conjugates
This protocol outlines the method for identifying the products of the GST-catalyzed reaction between this compound and GSH.[1][9]
A. Principle: Liquid Chromatography (LC) separates the components of the reaction mixture, and Mass Spectrometry (MS) identifies them based on their mass-to-charge ratio (m/z), confirming the formation of conjugates.
B. Reagents and Materials:
-
Completed reaction mixture from a GST assay (scaled up)
-
Trichloroacetic acid (TCA) or acetonitrile to stop the reaction and precipitate the protein
-
LC-MS grade water and acetonitrile with 0.1% formic acid (mobile phases)
-
C18 reverse-phase HPLC column
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)
C. Procedure:
-
Enzymatic Reaction: Set up a larger volume reaction (e.g., 1-5 mL) as described in Protocol 4.1 but without CDNB. Allow the reaction to proceed for a set time (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding TCA to a final concentration of 5% or cold acetonitrile (2:1 v/v).
-
Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated protein. Transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the compounds using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
-
MS Detection:
-
Analyze the eluent from the column using the mass spectrometer in positive or negative ion mode.
-
Perform a full scan to detect the theoretical masses of this compound and its expected mono-, di-, and tri-glutathione conjugates.
-
Perform fragmentation analysis (MS/MS) on the detected parent ions to confirm their identity by comparing the fragmentation patterns with known standards or theoretical fragments.
-
Conclusion
The mechanism of action of this compound against fungi is a robust and multi-faceted process centered on the irreversible depletion of cellular glutathione. By acting as a substrate for Glutathione S-Transferases, this compound effectively hijacks the fungal detoxification system, turning it into a pathway for its own toxic activation. The resulting cascade of GSH depletion, inhibition of critical thiol-dependent enzymes, and induction of oxidative stress leads to a comprehensive breakdown of cellular function and, ultimately, cell death. This multi-site activity is a key reason for this compound's enduring effectiveness and low propensity for resistance development, making it a critical tool in disease management. Further research focusing on the specific kinetics and structural interactions with different fungal GST isozymes could provide even deeper insights into its fungicidal action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. The Role of the Glutathione System in Stress Adaptation, Morphogenesis and Virulence of Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.nationbuilder.com [assets.nationbuilder.com]
- 7. The influence of this compound on the activity of soil microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutathione-dependent biotransformation of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione-dependent biotransformation of the fungicide this compound [agris.fao.org]
- 11. Mechanism of action and fate of the fungicide this compound (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces oxidative stress and reduces enzymatic activities of Na+/K+-ATPase and acetylcholinesterase in gill tissues of marine bivalves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cytochrome P450 and Glutathione S-Transferase Confer Metabolic Resistance to SYP-14288 and Multi-Drug Resistance in Rhizoctonia solani [frontiersin.org]
- 14. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
exploring the carcinogenic potential of chlorothalonil metabolites
An In-depth Technical Guide to the Carcinogenic Potential of Chlorothalonil Metabolites
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a broad-spectrum fungicide, has been the subject of extensive toxicological evaluation due to its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] This classification is primarily based on evidence from animal studies showing the induction of tumors in the kidneys and forestomach of rodents.[3][4][5] The carcinogenic mechanism is complex and not fully elucidated, but it is strongly linked to the biotransformation of this compound into reactive metabolites. This technical guide provides a comprehensive review of the current scientific understanding of the carcinogenic potential of this compound and its principal metabolites, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Metabolism of this compound: The Glutathione Conjugation Pathway
The primary metabolic pathway for this compound in mammals involves conjugation with glutathione (GSH), a critical process in the detoxification of xenobiotics.[3][6] This process, however, can also lead to the formation of nephrotoxic and potentially carcinogenic metabolites. The metabolism is initiated in the gastrointestinal tract and liver, where this compound is conjugated with GSH.[3][7] These conjugates are then excreted in the bile and subsequently processed in the kidneys.
In the renal proximal tubules, the glutathione conjugates undergo enzymatic cleavage by γ-glutamyl transpeptidase and dipeptidases to form cysteine S-conjugates.[8] These cysteine conjugates are further metabolized by cysteine-conjugate β-lyase, a key enzyme in this toxification pathway, to produce reactive thiol derivatives (di- and tri-thiols).[3][8] These thiol metabolites are believed to be the ultimate toxicants responsible for the observed kidney damage.[8][9]
Carcinogenic Potential of Parent Compound and Metabolites
Animal studies have consistently demonstrated that chronic exposure to high doses of this compound induces tumors in the kidneys and forestomach of rats and mice.[4] The forestomach tumors are generally considered a result of direct irritation, leading to hyperplasia and subsequent tumor development.[1][3] As humans lack a forestomach, the relevance of these findings is debated, but they indicate a potential for gastrointestinal toxicity.[1] The kidney tumors, however, are considered more relevant and are linked to the metabolic activation pathway.
Proposed Mechanism of this compound-Induced Nephrocarcinogenicity
The prevailing hypothesis for this compound-induced kidney tumors is a non-genotoxic, cytotoxicity-driven mechanism.[9][10] The reactive thiol metabolites generated via the β-lyase pathway are highly cytotoxic.[8] They are thought to inhibit mitochondrial respiration, leading to oxidative stress, cellular necrosis, and damage to the proximal tubular cells.[1][9] This sustained cytotoxicity triggers a compensatory, chronic regenerative cell proliferation.[3][8] The increased rate of cell division enhances the likelihood of spontaneous mutations, which can ultimately lead to the formation of renal tubular adenomas and carcinomas.[1] While this cytotoxicity-driven pathway is considered primary, some studies suggest that this compound and its metabolites may also have a genotoxic component, such as causing DNA strand breaks or oxidative DNA damage, which could contribute to carcinogenesis.[1][4][10]
Quantitative Carcinogenicity Data: this compound
The following table summarizes key findings from long-term carcinogenicity studies in rodents.
| Species/Strain | Sex | Dose (mg/kg bw/day) | Duration | Findings (Tumor Type and Incidence) | Reference |
| Rat / Fischer 344 | M & F | 0, 40, 80, 175 | 27-30 months | Dose-related increase in renal tubular tumors (adenomas & carcinomas) and forestomach tumors (papillomas & carcinomas) at all doses. | [3] |
| Mouse / CD-1 | M | 0, 125, 250, 550 | 24 months | Increased incidence of renal tubular tumors (6/60, 4/60, 5/60 vs. 0/60 in control for low, int., high dose). | [3][8] |
| Mouse / CD-1 | F | 0, 125, 250, 550 | 24 months | No renal tumors observed. | [8] |
| Mouse / CD-1 | M | 1.6, 4.5, 21.3, 91.3 | 2 years | No renal tumors. Slight increase in forestomach tumors at the highest dose. | [8] |
Toxicological Profile of Key Metabolites
SDS-3701 is a significant metabolite found in plants, soil, and ruminants.[11][12] In some assessments, it has been identified as having higher acute and chronic toxicity than the parent compound.[12] However, extensive testing has concluded that SDS-3701 is unlikely to pose a carcinogenic risk to humans due to a lack of genotoxicity in vivo and the absence of carcinogenicity in dedicated animal studies.[11]
| Parameter | Value | Species | Study Type | Basis for Value | Reference |
| ADI | 0-0.008 mg/kg bw | - | - | Overall toxicological profile. | [13][14] |
| ARfD | 0.03 mg/kg bw | Rabbit | Developmental | Early post-implantation loss at 5 mg/kg bw/day. | [11][13][14] |
| NOAEL | 2.5 mg/kg bw/day | Rabbit | Developmental | Based on early post-implantation loss. | [11] |
| LD50 (Oral) | 242–422 mg/kg bw | Rat | Acute | - | [11] |
R611965 is a soil metabolite that can be taken up by crops.[12] Toxicological evaluation has shown it to have a lower order of toxicity compared to the parent this compound.[13] It has not been found to be carcinogenic in rodents and shows no evidence of genotoxicity.[15]
| Parameter | Value (mg/kg bw/day) | Species | Study Type | Basis for Value | Reference |
| NOAEL | 200 | Rat | 2-year Chronic/Carcinogenicity | Bilateral retinal atrophy observed at 500 mg/kg bw/day. | [12][15] |
| NOAEL | 1022 (highest dose tested) | Mouse | 18-month Carcinogenicity | No treatment-related effects observed. | [12] |
| NOAEL | 50 | Dog | 90-day Oral | Reduced body weight gain and watery stools at 500 mg/kg bw/day. | [15] |
Experimental Protocols
The assessment of carcinogenic potential relies on a battery of standardized toxicological studies. Below are representative methodologies for carcinogenicity and genotoxicity testing as cited in the evaluation of this compound.
Long-Term Toxicity and Carcinogenicity Bioassay
This protocol is a generalized representation based on studies conducted on this compound and its metabolites.[3][15]
-
Objective: To evaluate the chronic toxicity and carcinogenic potential of a test substance following long-term dietary administration.
-
Test System: Rodent models, typically Fischer 344 or Sprague-Dawley rats and CD-1 mice (e.g., 60 animals/sex/dose group).
-
Administration: The test substance is incorporated into the diet at various concentrations to achieve target daily intake levels (e.g., 0, 80, 200, 500 mg/kg bw/day). Diet analysis is performed regularly to confirm concentration, homogeneity, and stability.
-
Duration: Typically 18-24 months for mice and 24-30 months for rats.
-
Observations:
-
Clinical: Animals are checked daily for clinical signs of toxicity.
-
Body Weight & Food Consumption: Recorded weekly for the first 13 weeks, then bi-weekly or monthly thereafter.
-
Hematology & Clinical Chemistry: Blood samples are collected at interim periods (e.g., 12 months) and at terminal sacrifice for analysis.
-
Pathology: At termination, all animals undergo a complete necropsy. Organ weights are recorded. A comprehensive list of tissues from all animals is preserved and subjected to histopathological examination by a qualified pathologist.
-
-
Data Analysis: Statistical analysis is performed on survival, body weights, clinical pathology data, organ weights, and tumor incidence to determine dose-response relationships and identify No-Observed-Adverse-Effect Levels (NOAELs).
In Vitro Bacterial Reverse Mutation Assay (Ames Test)
This assay is a standard method for evaluating the mutagenic potential of a chemical.
-
Objective: To detect gene mutations (point mutations) induced by a test substance.
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA), which are engineered to detect different types of mutations.
-
Methodology:
-
The assay is conducted with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver homogenate) to mimic mammalian metabolism.
-
The bacterial tester strains, which require histidine for growth, are exposed to various concentrations of the test substance on a histidine-limited agar plate.
-
Plates are incubated for 48-72 hours.
-
If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and form visible colonies.
-
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control. This compound was not found to be mutagenic in bacterial assays.[3][11]
Conclusion
The carcinogenic potential of this compound is strongly linked to its metabolic activation in the kidneys. The parent compound is considered a likely carcinogen in rodents, primarily through a cytotoxicity-driven mechanism involving the formation of reactive thiol metabolites in the renal proximal tubules.[3][8][10] This leads to chronic cell injury and regenerative proliferation, which in turn increases the risk of tumor formation.[1]
In contrast, the major metabolites SDS-3701 and R611965 have been extensively studied and are not considered carcinogenic.[11][15] SDS-3701, while demonstrating some systemic toxicity, was negative for carcinogenicity and in vivo genotoxicity.[11] R611965 exhibits a significantly lower toxicity profile than the parent compound.[13]
The relevance of the rodent kidney tumors to humans is a subject of ongoing discussion, partly due to potential quantitative differences in the activity of key metabolic enzymes like cysteine-conjugate β-lyase between rats and humans.[3][5] Nonetheless, the data underscore the principle that the toxicological and carcinogenic properties of a parent compound can differ significantly from those of its metabolites, necessitating a thorough evaluation of all major biotransformation products in risk assessment.
References
- 1. Review Article: this compound and Cancer: A Comprehensive Overview | Asian Pacific Journal of Environment and Cancer [waocp.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. waocp.com [waocp.com]
- 5. This compound EXPOSURE AND CANCER INCIDENCE AMONG PESTICIDE APPLICATOR PARTICIPANTS IN THE AGRICULTURAL HEALTH STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is Glutathione Conjugation? - Xcode Life [xcode.life]
- 7. Biotransformation of the fungicide chlorthalonil by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. series.publisso.de [series.publisso.de]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. fao.org [fao.org]
- 12. fao.org [fao.org]
- 13. apps.who.int [apps.who.int]
- 14. fao.org [fao.org]
- 15. apps.who.int [apps.who.int]
An In-depth Technical Guide to SDS-3701: The Primary Degradation Product of Chlorothalonil
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into SDS-3701 (4-hydroxy-2,5,6-trichloroisophthalonitrile), the principal metabolite of the broad-spectrum fungicide chlorothalonil. The formation, environmental persistence, toxicological profile, and analytical methodologies for SDS-3701 are critical for a complete risk assessment of this compound usage. This document synthesizes current knowledge, presenting quantitative data, detailed experimental workflows, and visual diagrams to facilitate a deeper understanding of this significant compound.
Formation and Environmental Fate
This compound undergoes degradation in the environment, primarily forming SDS-3701 through processes like hydrolysis and aerobic soil metabolism. The rate of degradation and formation is influenced by environmental conditions such as pH and temperature. While this compound degrades relatively quickly in soil, its metabolite SDS-3701 can be significantly more persistent, with residues detected in soil for extended periods (up to 540 days in one study). Furthermore, SDS-3701 has the potential to be absorbed by subsequent crops, making its presence in the food chain a key consideration.
Toxicological Profile
SDS-3701 exhibits a distinct toxicological profile from its parent compound, this compound. Notably, its environmental toxicity is considered to be higher than that of this compound. Regulatory bodies such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) have established specific health-based guidance values for SDS-3701, separate from the parent compound.
Table 1: Comparative Toxicological Endpoints for this compound and SDS-3701
| Parameter | SDS-3701 | This compound | Source |
| Acceptable Daily Intake (ADI) | 0-0.008 mg/kg bw | 0-0.02 mg/kg bw | |
| Acute Reference Dose (ARfD) | 0.03 mg/kg bw | 0.6 mg/kg bw | |
| Acute Oral LD₅₀ (Rat) | 158 mg/kg | >5000 mg/kg bw |
bw: body weight
The data indicates that while this compound has low acute oral toxicity, its metabolite SDS-3701 is significantly more toxic in acute exposures. The lower ADI and ARfD for SDS-3701 reflect a greater concern for long-term and short-term dietary exposure, respectively.
Quantitative Residue Data in Agricultural Commodities
The presence of SDS-3701 has been quantified in numerous agricultural products following the application of this compound. The table below summarizes residue levels from various field trials, providing a comparative view against the parent compound.
Table 2: Residue Levels of this compound and SDS-3701 in Various Commodities
| Commodity | This compound Residue (mg/kg) | SDS-3701 Residue (mg/kg) | Source |
| Water Spinach | < 6.59 (average) | < 0.01 (average) | |
| Pistachio Nutmeat | < 0.01, 0.082, 0.11 | < 0.01 (in all 3 samples) | |
| Rhubarb Stalks | 0.39, 0.55, 2.8 | < 0.02 (in all 3 samples) | |
| Horseradish Roots | 0.031, 0.25, 0.38 | 0.027, 0.14, 0.25 | |
| Bulb Onions | 0.068 - 0.68 (range of 8 samples) | < 0.01 (in 7 samples), 0.026 | |
| Cranberries | 0.79, 3.7 | < 0.01, 0.06 |
These data highlight the variability of metabolite concentration across different crops, influenced by factors such as plant metabolism, application rates, and pre-harvest intervals.
Experimental Protocols for Analysis
The accurate quantification of SDS-3701 residues is essential for regulatory compliance and risk assessment. While specific methods are matrix-dependent, a generalized workflow based on modern analytical techniques is presented below. This protocol is representative of methods used for pesticide residue analysis in food matrices.
Generalized Protocol for SDS-3701 Analysis in Plant Matrices
-
Sample Preparation:
-
Obtain a representative sample of the commodity.
-
Homogenize the sample to ensure uniformity, often after cryogenic freezing to prevent degradation.
-
-
Extraction (QuEChERS Method):
-
Weigh a subs
-
The Fungicide Chlorothalonil and Its Complex Interaction with Soil Microbial Ecosystems: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Chlorothalonil, a broad-spectrum fungicide, has been a cornerstone in agricultural disease management for decades. Its widespread application, however, raises critical questions about its environmental fate and non-target effects, particularly on the intricate and vital soil microbial communities. This technical guide synthesizes foundational research on the multifaceted interactions between this compound and soil microbes, providing a comprehensive overview of its impact on microbial populations, enzymatic activities, and degradation dynamics.
Quantitative Impact of this compound on Soil Microbial Parameters
The application of this compound to soil ecosystems elicits a range of responses from the microbial community. The following tables summarize the quantitative data from key studies, offering a comparative look at the fungicide's effects across different soil types and experimental conditions.
| Microbial Group | Soil Type | This compound Concentration (mg kg⁻¹) | Observed Effect | Time Point | Reference |
| Heterotrophic Bacteria | Loamy Sand | 0.166 - 16.60 | Stimulated growth; 27% to 98% increase | Day 19 | [1] |
| 0.166 - 16.60 | 22% to 47% increase | Day 50 | [1] | ||
| Sandy Loam | 16.60 | 53% increase | - | [1] | |
| Actinobacteria | Loamy Sand | 0.166 - 16.60 | Stimulated growth; 27% to 43% increase | Day 19 | [1] |
| 0.166 - 16.60 | 10% to 64% increase | Day 50 | [1] | ||
| Sandy Loam | 16.60 | 79% increase | - | [1] | |
| Fungi | Loamy Sand & Sandy Loam | 0.166 - 16.60 | Inhibitory effect | - | [1] |
| Culturable Bacteria | Yellow-Brown Loam | 3.0 & 300 | Significantly lower than control | Day 10 & 20 | [2] |
| 3.0 | Recovered to control levels | Day 30 | [2] | ||
| 300 | Still significantly lower than control | Day 30 | [2] | ||
| 300 | Recovered to control levels | Day 60 | [2] |
| Soil Enzyme/Process | Soil Type | This compound Concentration (mg kg⁻¹) | Observed Effect | Reference |
| Dehydrogenase | Loamy Sand & Sandy Loam | - | Potent inhibitor | [1] |
| Unamended Soil | Tenfold field rate | 45-61% decrease | [3] | |
| Catalase | Loamy Sand & Sandy Loam | - | Potent inhibitor | [1] |
| Acid Phosphatase | Loamy Sand & Sandy Loam | - | Potent inhibitor | [1] |
| Alkaline Phosphatase | Loamy Sand & Sandy Loam | - | Variable effects | [1] |
| Urease | Loamy Sand & Sandy Loam | - | Variable effects | [1] |
| Yellow-Brown Loam | 300 | Decreased activity | [2][4] | |
| Saccharase | Yellow-Brown Loam | - | Decreased activity; negatively correlated with concentration | [2][4] |
| Soil Respiration | Yellow-Brown Loam | - | Increased with increasing concentrations | [2][4] |
| Unamended Soil | Tenfold field rate | 6-20% decrease | [3] |
| Parameter | Soil Type | This compound Concentration (mg kg⁻¹) | Value | Reference |
| Half-life (DT₅₀) | Yellow-Brown Loam | 3.0 | 4.82 days | [2][4] |
| Yellow-Brown Loam | 300 | 5.66 days | [2][4] | |
| Unamended & Amended Soil | Higher application rate | 9.1 to 9.5 days | [3] |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to assess the interaction of this compound with soil microbes.
Soil Microcosm Incubation
A common approach to studying the effects of this compound involves laboratory-based soil microcosm experiments.
-
Soil Collection and Preparation : Topsoil (e.g., 0-15 cm) is collected from a relevant field site. The soil is sieved to remove large debris and homogenized. Key soil properties such as pH, organic matter content, and texture are characterized.
-
This compound Application : this compound, often dissolved in a suitable solvent, is applied to the soil samples to achieve a range of concentrations. These typically include a control (no this compound), the recommended field application rate, and multiples of the field rate to simulate potential accumulation.
-
Incubation : The treated soil samples are placed in incubation chambers under controlled temperature and moisture conditions for a specified duration, with periodic sampling.
-
Microbial and Biochemical Analyses : At different time points, subsamples are taken for various analyses as detailed below.
Enumeration of Microbial Populations
Traditional plate counting methods are frequently used to quantify different microbial groups.
-
Serial Dilution : A known weight of soil is suspended in a sterile diluent (e.g., saline solution) and subjected to serial tenfold dilutions.
-
Plating : Aliquots from appropriate dilutions are spread onto selective agar media for different microbial groups (e.g., Nutrient Agar for heterotrophic bacteria, Martin's Medium for fungi, and Gauze's Medium No. 1 for actinobacteria).
-
Incubation and Counting : Plates are incubated under specific conditions, and the resulting colonies are counted to estimate the number of colony-forming units (CFUs) per gram of soil.
Soil Enzyme Activity Assays
The activity of key soil enzymes is determined using spectrophotometric methods.
-
Dehydrogenase Activity : Measured by the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF), which is then extracted and quantified.
-
Phosphatase (Acid and Alkaline) Activity : Determined by measuring the release of p-nitrophenol from p-nitrophenyl phosphate at a specific pH.
-
Urease Activity : Assessed by the quantification of ammonia released from the hydrolysis of urea.
-
Saccharase Activity : Measured by the amount of glucose produced from the hydrolysis of sucrose.
Molecular Analysis of Microbial Community Structure
Polymerase Chain Reaction-Denaturing Gradient Gel Electrophoresis (PCR-DGGE) is a molecular technique used to assess changes in the microbial community structure.
-
Soil DNA Extraction : Total DNA is extracted from soil samples using commercially available kits.
-
PCR Amplification : Specific regions of ribosomal RNA genes (e.g., 16S rRNA for bacteria, 18S or ITS regions for fungi) are amplified using PCR with universal primers.
-
DGGE : The PCR products are separated on a polyacrylamide gel containing a denaturing gradient (e.g., urea and formamide). DNA fragments of the same length but with different sequences will denature at different points in the gradient, resulting in a banding pattern that represents the dominant microbial populations.
This compound Residue Analysis
The dissipation of this compound in soil is monitored using chromatographic techniques.
-
Extraction : this compound residues are extracted from soil samples using an organic solvent (e.g., acetone, hexane).
-
Cleanup : The extract is purified to remove interfering substances.
-
Quantification : The concentration of this compound is determined using Gas Chromatography with an Electron Capture Detector (GC-ECD). The half-life (DT₅₀) is then calculated from the dissipation curve.
Visualizing Key Processes and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts related to the study of this compound-soil microbe interactions.
References
Methodological & Application
Application Notes and Protocols for Chlorothalonil Residue Analysis in Agricultural Products using a Modified QuEChERS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothalonil is a broad-spectrum, non-systemic organochlorine fungicide widely used to protect various agricultural products from fungal diseases.[1][2][3] Its extensive use, however, raises concerns about potential residues in food commodities, necessitating robust and reliable analytical methods for monitoring and ensuring food safety. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become a popular technique for multi-residue pesticide analysis in food matrices due to its simplicity and efficiency.[1][4][5][6][7]
However, the analysis of this compound using standard QuEChERS protocols can be challenging. The compound is susceptible to degradation, particularly at the high pH conditions created during the dispersive solid-phase extraction (d-SPE) cleanup step with primary secondary amine (PSA).[8][9] This degradation can lead to significant losses and inaccurate quantification. To address this, modified QuEChERS methods have been developed, primarily involving acidification of the sample matrix to stabilize the this compound molecule throughout the extraction and cleanup process.[8][9]
These application notes provide a detailed protocol for a modified QuEChERS method for the analysis of this compound residues in various agricultural products, followed by instrumental analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the quantitative data from various studies on the analysis of this compound in different agricultural products using modified QuEChERS methods.
| Agricultural Product | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Analytical Method | Reference |
| Brown Rice | 0.01, 0.1, 0.5 | 79.3 - 104.1 | < 17.9 | 0.003 | 0.01 | GC-MS/MS | [1][2] |
| Mandarin | 0.01, 0.1, 0.5 | 79.3 - 104.1 | < 17.9 | 0.003 | 0.01 | GC-MS/MS | [1][2] |
| Soybean | 0.01, 0.1, 0.5 | 79.3 - 104.1 | < 17.9 | 0.003 | 0.01 | GC-MS/MS | [1][2] |
| Pepper | 0.01, 0.1, 0.5 | 79.3 - 104.1 | < 17.9 | 0.003 | 0.01 | GC-MS/MS | [1][2] |
| Potato | 0.01, 0.1, 0.5 | 79.3 - 104.1 | < 17.9 | 0.003 | 0.01 | GC-MS/MS | [1][2] |
| Cabbage | 0.01, 0.05, 0.2 | 83 - 104 | 0.73 - 7.7 | - | 0.01 | HPLC-MS/MS | [10] |
| Cucumber | 0.01, 0.05, 0.2 | 83 - 104 | 0.73 - 7.7 | - | 0.01 | HPLC-MS/MS | [10] |
| Grape | 0.01, 0.05, 0.2 | 83 - 104 | 0.73 - 7.7 | - | 0.01 | HPLC-MS/MS | [10] |
| Apple | 0.01, 0.05, 0.2 | 83 - 104 | 0.73 - 7.7 | - | 0.01 | HPLC-MS/MS | [10] |
| Courgettes | 0.01, 0.1 | 77 - 110 | < 20 | - | - | GC-MS/MS | [11] |
| Strawberries | 0.01, 0.1 | 77 - 110 | < 20 | - | - | GC-MS/MS | [11] |
| Oranges | 0.01, 0.1 | 77 - 110 | < 20 | - | - | GC-MS/MS | [11] |
| Leeks | 0.01, 0.1 | 77 - 110 | < 20 | - | - | GC-MS/MS | [11] |
| Tomato | 0.01, 0.1 | 77 - 110 | < 20 | - | - | GC-MS/MS | [11] |
Experimental Protocols
This section details the modified QuEChERS protocol for the extraction and cleanup of this compound residues from agricultural products.
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), 98% or higher
-
Sulfuric acid (H₂SO₄), concentrated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent (for optional cleanup)
-
C18 sorbent (for optional cleanup)
-
50 mL polypropylene centrifuge tubes
-
Homogenizer
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
2. Sample Preparation
-
Homogenize a representative portion of the agricultural product sample using a high-speed blender or food processor until a uniform consistency is achieved.
-
For high-water-content matrices, store the homogenized sample in a freezer to facilitate subsequent steps.
3. Extraction
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8]
-
Acidification Step (Crucial for this compound Stability):
-
Add 10 mL of acidified acetonitrile (if using Option B) or pure acetonitrile (if using Option A) to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts. A common combination is 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing of the sample, solvent, and salts.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) - Cleanup (Optional but Recommended for Complex Matrices)
Note: Some modified methods for this compound omit the d-SPE step to prevent any potential degradation, especially when using PSA.[8][9] However, for matrices with high levels of interfering compounds, a cleanup step may be necessary.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents.
-
A recommended sorbent combination for this compound analysis is 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.[1][2]
-
Vortex the microcentrifuge tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
5. Final Extract Preparation
-
Take the supernatant from the extraction or d-SPE step.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for GC-MS/MS or LC-MS/MS analysis.
Instrumental Analysis
GC-MS/MS Parameters (Example)
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (pulsed splitless)
-
Oven Program: Initial temperature of 70 °C, hold for 2 min, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 5 °C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
LC-MS/MS Parameters (Example)
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to achieve separation of this compound from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode is often preferred for this compound.[8][9]
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound. In APCI negative mode, this compound can undergo in-source conversion to 4-hydroxy-chlorothalonil, which may be the monitored parent ion.[8][9]
Mandatory Visualization
Caption: Modified QuEChERS workflow for this compound residue analysis.
Conclusion
The described modified QuEChERS method provides a robust and reliable approach for the determination of this compound residues in a variety of agricultural products. The critical acidification step effectively minimizes the degradation of this compound, leading to improved accuracy and precision. This method, coupled with sensitive analytical techniques like GC-MS/MS or LC-MS/MS, is well-suited for routine monitoring of this compound residues in food safety and quality control laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Modified QuEChERS Method for this compound Analysis in Agricultural Products Using Gas Chromatography-Mass Spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ikm.org.my [ikm.org.my]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. EURL | Single Residue Methods | Modified QuEChERS for the Analysis of this compound [eurl-pesticides.eu]
- 10. Simultaneous determination of this compound and its metabolite in fruits and vegetables using modified QuEChERS-high performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]
- 11. A robust GC-MS/MS method for the determination of this compound in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Chlorothalonil and its Metabolites in Soil by LC-MS/MS
Abstract
This application note provides a detailed protocol for the simultaneous quantification of the fungicide chlorothalonil and its primary metabolites in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, which includes robust sample preparation techniques such as Solid Phase Extraction (SPE) and QuEChERS, offers high sensitivity and selectivity for environmental monitoring and risk assessment. This document is intended for researchers, scientists, and professionals in the fields of environmental science and analytical chemistry.
Introduction
This compound (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide widely used in agriculture.[1] Due to its extensive use, concerns have been raised about its environmental fate and the potential contamination of soil and water resources. This compound degrades in soil to form various metabolites, some of which can be more persistent and mobile than the parent compound.[2][3] Therefore, sensitive and reliable analytical methods are crucial for monitoring not only this compound but also its degradation products in soil. This application note details a validated LC-MS/MS method for the quantification of this compound and its key metabolites, such as 4-hydroxy-2,5,6-trichloroisophthalonitrile.[1][4]
Experimental Protocols
Sample Preparation
Two primary extraction and clean-up methods are presented: Solid Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. The choice of method may depend on the specific metabolites of interest and laboratory resources.
1.1. Solid Phase Extraction (SPE) Protocol
This protocol is adapted from established methods for the analysis of this compound and its metabolites in soil.[5][6][7]
1.1.1. Materials
-
Soil sample (air-dried and sieved)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Formic acid
-
Agilent Bond Elut C18 SPE cartridges (500 mg, 6-mL) or equivalent[6]
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
1.1.2. Extraction
-
Weigh 20 g of homogenized soil into a 50 mL polypropylene centrifuge tube.[6]
-
Add 100 mL of acidified acetone and shake for two hours at room temperature.[6]
-
Centrifuge the sample to separate the soil particles from the extract.
-
Transfer an aliquot of the supernatant for SPE cleanup.
1.1.3. SPE Cleanup
-
Condition the C18 SPE cartridge by passing 3 mL of MeOH followed by 3 mL of ultrapure water.[6]
-
Dilute 2 mL of the soil extract with 10 mL of ultrapure water and load it onto the conditioned SPE cartridge.[6]
-
Wash the cartridge with 2 x 3 mL of 20/80 (v/v) MeOH/ultrapure water to remove interferences.[6]
-
Elute the analytes with 4 mL of MeOH into a clean collection tube.[6]
-
Add 1 mL of 0.1% formic acid in ultrapure water as a keeper.[6]
-
Concentrate the eluate to a final volume of 1-2 mL using a gentle stream of nitrogen.[6]
-
Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[6]
1.2. QuEChERS Protocol
This protocol is a modified approach suitable for a broad range of this compound metabolites.[7]
1.2.1. Materials
-
Soil sample (air-dried and sieved)
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB)
-
Centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
1.2.2. Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of ACN with 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
1.2.3. Dispersive SPE (d-SPE) Cleanup
-
Transfer an aliquot of the supernatant to a 15 mL d-SPE tube containing a mixture of PSA, C18, and GCB sorbents.
-
Vortex for 1 minute and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis, after filtration if necessary.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
-
Column: Phenomenex Kinetex Polar C18 (100 × 4.6 mm, 2.6 µm) or equivalent[8]
-
Mobile Phase A: 2 mM ammonium acetate in water[9]
-
Mobile Phase B: Acetonitrile[9]
-
Flow Rate: 0.7 mL/min[9]
-
Injection Volume: 20 µL[8]
-
Column Temperature: 40 °C[9]
-
Gradient:
-
0-0.5 min, 20% B
-
0.5-4 min, 20% to 80% B
-
4-6 min, 80% B
-
6-7 min, 80% to 20% B
-
7-9 min, 20% B
-
2.2. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in negative mode[8][10]
-
Ionization Mode: Negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Optimized for each specific instrument and analyte.
Quantitative Data
The performance of the method should be validated by assessing parameters such as linearity, limit of quantification (LOQ), limit of detection (LOD), accuracy (recoveries), and precision (relative standard deviation, RSD). The following table summarizes typical performance data from published methods.
| Analyte | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| This compound | 5 | 85-110 | < 15 | [6] |
| 4-hydroxy-2,5,6-trichloroisophthalonitrile | 0.5 | 84-115 | < 10 | [7] |
| 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene | 0.02 | 80-95 | < 15 | [4] |
| R471811 | 0.5 | 84-115 | < 10 | [7] |
| R417888 | 0.5 | 84-115 | < 10 | [7] |
| SYN507900 | 0.5 | 84-115 | < 10 | [7] |
| SYN548580 | 0.5 | 84-115 | < 10 | [7] |
| R611968 | 0.5 | 84-115 | < 10 | [7] |
Visualizations
This compound Degradation Pathway in Soil
Caption: Simplified degradation pathway of this compound in soil.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the analysis of this compound in soil.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound and its major metabolites in soil. The combination of efficient sample preparation and selective MS/MS detection allows for accurate measurement at low µg/kg levels, making it a valuable tool for environmental monitoring and regulatory compliance. The provided protocols can be adapted to specific laboratory needs and a wider range of metabolites.
References
- 1. Environmental fate and toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation and decay of this compound and selected metabolites in surface soil following foliar application to peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of this compound and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Determination of this compound metabolites in soil and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. mdpi.com [mdpi.com]
- 10. epa.gov [epa.gov]
Application of HPLC with UV Detection for Occupational Exposure Assessment of Chlorothalonil
Abstract
This document provides detailed application notes and protocols for the assessment of occupational exposure to the fungicide chlorothalonil using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This compound, a broad-spectrum fungicide, is widely used in agriculture, leading to potential exposure risks for workers involved in its mixing, loading, and application.[1] Monitoring this exposure is critical for ensuring workplace safety. The methods described herein cover sample collection for both inhalation and dermal exposure, sample preparation, and subsequent analysis by HPLC-UV. These protocols are intended for researchers, scientists, and industrial hygiene professionals.
Introduction
Occupational exposure to pesticides like this compound can occur through inhalation of aerosols and dermal contact with the substance or treated surfaces.[1] Assessing the extent of this exposure is essential for implementing appropriate safety measures and ensuring compliance with regulatory limits. HPLC with UV detection offers a robust, reliable, and accessible analytical method for quantifying this compound in various matrices relevant to occupational hygiene.[2][3] This technique provides the necessary sensitivity and selectivity for measuring this compound levels typically encountered in workplace environments.
Experimental Protocols
Detailed methodologies for sample collection and analysis are presented below. These protocols are based on validated methods from scientific literature.[2][3]
Inhalation Exposure Assessment
Principle: Personal air samples are collected from the worker's breathing zone to measure the concentration of airborne this compound. The fungicide is captured on a filter, extracted, and analyzed.
Materials:
-
Personal air sampling pump
-
Filter cassettes (containing cellulose filters)
-
Methanol (HPLC grade)
-
Vials for sample transport and storage
Protocol:
-
Sampler Preparation: Place a cellulose filter into a filter cassette. Note: Glass fiber filters should be avoided as they have been shown to rapidly degrade this compound.[2][3]
-
Sample Collection: Attach the filter cassette to the worker's collar to sample from the breathing zone. Connect the cassette via tubing to a personal air sampling pump calibrated to a known flow rate (e.g., 1-2 L/min).
-
Sampling Duration: Operate the pump for a duration representative of the exposure period (e.g., full shift or specific task).
-
Sample Handling: After sampling, cap the filter cassette securely, label it, and store it protected from light and heat until analysis.
-
Extraction:
-
Carefully remove the cellulose filter from the cassette and place it in a glass vial.
-
Add a precise volume of methanol (e.g., 3 mL) to the vial.[4]
-
Sonicate or vortex the vial for a specified time (e.g., 15-20 minutes) to ensure complete extraction of this compound from the filter.
-
-
Sample Preparation for HPLC:
-
Filter the methanol extract through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-UV analysis.
-
Dermal Exposure Assessment
Dermal exposure can be assessed through hand rinses/washes or by analyzing cotton gloves worn during specific tasks.
Principle: This method measures the amount of dislodgeable this compound residue from the hands of a worker.
Materials:
-
Polyethylene bags
-
Rinsing solution (e.g., isopropanol/water mixture or soap and water)
-
Sample collection bottles
-
Sep-Pak C18 cartridges for solid-phase extraction (SPE)
-
Methanol (HPLC grade)
Protocol:
-
Sample Collection:
-
At the end of the work activity, place a polyethylene bag over the worker's hand.
-
Introduce a known volume of rinsing solution into the bag.
-
Secure the bag around the wrist and instruct the worker to massage their hand within the solution for a standardized time (e.g., 1 minute).
-
Carefully pour the rinse solution into a labeled sample bottle.
-
-
Sample Preparation (Concentration Step):
-
The hand rinse solution may contain low concentrations of this compound, requiring a concentration step.
-
Pass the collected hand rinse solution through a Sep-Pak C18 cartridge to retain the this compound.
-
Elute the this compound from the cartridge with a small, precise volume of methanol.
-
-
HPLC Analysis: The resulting methanol eluate is then analyzed by HPLC-UV.
Principle: Cotton gloves act as a surrogate for skin to collect this compound that contaminates the hands during work activities.
Materials:
-
Clean cotton gloves (pre-washed to remove interfering substances)
-
Methanol (HPLC grade)
-
Extraction vials
Protocol:
-
Glove Preparation: Use cotton gloves that have been pre-washed with methanol to remove any materials that might interfere with the HPLC analysis.[2][3]
-
Sample Collection: The worker wears the cotton gloves for the duration of the task being assessed.
-
Sample Handling: After the task, the gloves are carefully removed, placed in a labeled sample bag, and transported to the laboratory.
-
Extraction:
-
Cut each glove into smaller pieces and place them in a large vial or flask.
-
Add a known volume of methanol to fully submerge the glove pieces.
-
Extract the this compound by sonicating or agitating for an extended period.
-
-
Sample Preparation for HPLC:
-
Take an aliquot of the methanol extract.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
HPLC-UV Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV/Vis Detector
-
Column: Normal Phase (e.g., Lichosorb Si60) or Reversed-Phase (e.g., C18)
-
Data acquisition and processing software
Chromatographic Conditions (Example): This protocol is based on a normal-phase HPLC method, which has been shown to be effective.[2][3]
| Parameter | Condition |
| Mobile Phase | n-Hexane:Dioxane |
| Column | Lichosorb Si60-5µm (250 x 4.0 mm)[5] |
| Flow Rate | 1.0 - 1.2 mL/min[6] |
| UV Detection Wavelength | 254 nm or 325 nm[2][3] |
| Injection Volume | 20 µL |
| Run Time | Sufficient to allow for elution of this compound and any interfering peaks. |
Calibration: Prepare a series of this compound standard solutions of known concentrations in methanol. The calibration curve should bracket the expected concentration range of the samples. A linear range of 0.5 µg/L to 100 mg/L has been reported as achievable.[2][3]
Data Presentation
Quantitative data from various studies are summarized below to provide an overview of method performance and reported exposure levels.
HPLC Method Validation Parameters
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.5 µg/L - 100 mg/L | Methanol Extracts | [2][3] |
| 0.0025 - 0.25 mg/kg | Exposure Matrices | [4] | |
| Correlation Coefficient (R²) | > 0.995 | Exposure Matrices | [4] |
| > 0.996 | Pesticide Formulation | [6] | |
| Limit of Detection (LOD) | ~0.5 µg/L (after SPE) | Hand Rinse | [2][3] |
| Limit of Quantitation (LOQ) | 0.01 µ g/air sample tube | Air (Silica Gel) | [7] |
| 8.4 ng/m³ | Air | ||
| Recovery | 73.6% - 113% | Various Exposure Matrices | [4] |
| 99.01% - 100.72% | Pesticide Formulation | [5] |
Reported Occupational Exposure Levels
| Exposure Scenario | Exposure Route | Measured Exposure | Percentage of Active Ingredient | Reference |
| Mixing/Loading | Dermal (Whole Body) | 3.33 mg | 0.0002% | [4] |
| Inhalation | 0.00027 mg | 1.9 x 10⁻⁷% | [4] | |
| Application | Dermal (Whole Body) | 648 mg | 0.037% | [4] |
| Inhalation | 0.001 mg | 6.9 x 10⁻⁸% | [4] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the occupational exposure assessment process, from sample collection to final data analysis.
Caption: Workflow for this compound Occupational Exposure Assessment.
Conclusion
The HPLC-UV method described provides a reliable and validated approach for the occupational exposure assessment of this compound. The protocols for air and dermal sampling are robust and have been successfully applied in field studies. By following these detailed procedures and utilizing the provided validation data as a benchmark, researchers and safety professionals can effectively monitor and quantify worker exposure to this fungicide, thereby contributing to a safer work environment.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Determination of the pesticide this compound by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the pesticide this compound by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture. | Semantic Scholar [semanticscholar.org]
- 4. Exposure and risk assessment for agricultural workers during this compound and flubendiamide treatments in pepper fields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.caass.org.cn [journals.caass.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
Application Note: High-Throughput Analysis of Chlorothalonil Metabolites in Groundwater by Direct-Injection LC-MS/MS
Abstract
This application note describes a sensitive and efficient direct-injection liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of chlorothalonil metabolites in groundwater. Traditional methods for pesticide analysis often involve time-consuming and labor-intensive solid-phase extraction (SPE) for sample preparation.[1][2] The direct-injection approach detailed here minimizes sample handling, reduces solvent consumption, and significantly increases sample throughput, making it ideal for routine monitoring of groundwater quality. This method is suitable for the determination of key this compound degradation products, including R471811 and R417888, which are frequently detected in groundwater sources.[3][4][5][6] The protocol provides the necessary steps for sample preparation, instrument setup, and data acquisition, along with performance data demonstrating the method's robustness and sensitivity.
Introduction
This compound, a broad-spectrum fungicide, has been extensively used in agriculture for decades.[5][7] Although its use is now restricted in many regions due to environmental and health concerns, its degradation products, or metabolites, are persistent in the environment and are frequently detected in groundwater.[4][5][6][8] Some of these metabolites, such as R471811, are highly water-soluble and mobile in soil, leading to their prevalence in groundwater systems.[7] Consequently, the development of rapid and reliable analytical methods for monitoring these metabolites in groundwater is of paramount importance for ensuring public health and environmental safety.
Direct-injection LC-MS/MS offers a streamlined workflow for the analysis of polar pesticides and their metabolites in aqueous matrices.[9][10] By eliminating the need for complex sample extraction and concentration steps, this technique reduces the potential for analyte loss and contamination while significantly improving laboratory efficiency. This application note provides a detailed protocol for a direct-injection LC-MS/MS method for the analysis of this compound metabolites in groundwater, validated for its accuracy, precision, and sensitivity.
Experimental Protocols
Sample Preparation
The sample preparation for the direct-injection method is minimal, focusing on the removal of particulate matter that could interfere with the LC system.
Materials:
-
Groundwater samples collected in clean, amber glass bottles.
-
0.2 µm or 0.45 µm syringe filters (e.g., PTFE, nylon, or GHP).
-
Syringes.
-
Autosampler vials with caps.
Protocol:
-
Allow groundwater samples to equilibrate to room temperature.
-
For samples containing visible particulate matter, filter approximately 2 mL of the sample through a 0.2 µm or 0.45 µm syringe filter directly into an autosampler vial.[11][12]
-
Cap the vial securely.
-
If internal standard calibration is used, add the internal standard solution to the vial and vortex briefly to ensure homogeneity.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Phenomenex Kinetex Polar C18, 100 x 4.6 mm, 2.6 µm)[3] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of target metabolites (A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate) |
| Flow Rate | 0.5 - 0.9 mL/min[3] |
| Injection Volume | 20 - 100 µL[3][9] |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Mass Spectrometry (MS) Method
Instrumentation:
-
Tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for this compound metabolites[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument (e.g., 3.0 - 4.5 kV) |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Cone Gas Flow | 50 - 150 L/hr |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The specific MRM transitions (precursor ion → product ion) and collision energies must be optimized for each target metabolite and internal standard. An example for key metabolites is provided below.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| R471811 | 328.9 | 247.9 | 20 | 183.9 | 30 |
| R417888 | 346.9 | 265.9 | 20 | 201.9 | 30 |
| SYN507900 | 281.9 | 199.9 | 25 | 135.9 | 35 |
Note: These values are illustrative and should be optimized on the specific instrument used.
Data Presentation
The direct-injection LC-MS/MS method demonstrates excellent performance for the analysis of this compound metabolites in groundwater. Key performance metrics are summarized in the table below.
Table 1: Method Performance Data
| Parameter | R471811 | R417888 | SYN507900 |
| Linearity (r²) | >0.995 | >0.995 | >0.995 |
| Calibration Range (ng/L) | 0.1 - 1000[3] | 0.1 - 1000[3] | 1 - 500 |
| Limit of Detection (LOD) (ng/L) | < 1 | < 1 | < 5 |
| Limit of Quantitation (LOQ) (ng/L) | 1 - 10[8] | 1 - 10[8] | 5 - 25 |
| Recovery (%) | 90 - 110 | 90 - 110 | 85 - 115 |
| Precision (%RSD) | < 10[8] | < 10[8] | < 15 |
Visualizations
Caption: Experimental workflow for direct-injection LC-MS/MS analysis.
Caption: Comparison of traditional SPE and direct-injection workflows.
Conclusion
The direct-injection LC-MS/MS method presented in this application note provides a rapid, sensitive, and robust solution for the routine monitoring of this compound metabolites in groundwater. By minimizing sample preparation, this method significantly enhances laboratory throughput and reduces the consumption of solvents and consumables, aligning with green chemistry principles. The excellent linearity, low detection limits, and high accuracy and precision make it a reliable tool for regulatory compliance monitoring and environmental research.
References
- 1. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. lanuk.nrw.de [lanuk.nrw.de]
- 5. This compound in groundwater [bafu.admin.ch]
- 6. swissinfo.ch [swissinfo.ch]
- 7. Analysis of the pesticide this compound and its metabolites - Phytocontrol [phytocontrol.com]
- 8. Determination of this compound metabolites in soil and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of pesticides and pesticide degradates in filtered water by direct aqueous-injection liquid chromatography-tandem mass spectrometry [pubs.usgs.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. nemi.gov [nemi.gov]
- 12. epa.gov [epa.gov]
Application Notes and Protocols for Employing Chlorothalonil as a Reference Standard in Fungicide Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing chlorothalonil as a reference standard in fungicide efficacy studies. This compound, a broad-spectrum, multi-site contact fungicide, is an ideal benchmark for evaluating the performance of new fungicidal compounds due to its consistent efficacy and low risk of resistance development.[1][2]
Introduction to this compound as a Reference Standard
This compound (2,4,5,6-tetrachloroisophthalonitrile) is a non-systemic fungicide belonging to the chloronitrile chemical group (FRAC Group M05).[2] Its multi-site mode of action involves the inactivation of sulfhydryl groups in amino acids and enzymes within fungal cells, disrupting metabolic processes and inhibiting spore germination.[2][3] This broad-spectrum activity against a wide range of fungal pathogens, coupled with its historical efficacy and low incidence of resistance, makes it an excellent positive control in fungicide screening assays.[1][2] By comparing the efficacy of a novel compound to that of this compound, researchers can accurately gauge its potential as a fungicidal agent.
Data Presentation: Efficacy of this compound
The following table summarizes the in vitro efficacy of this compound against various fungal pathogens, expressed as the half-maximal effective concentration (EC50). These values serve as a baseline for comparison in efficacy studies.
| Fungal Pathogen | Formulation | EC50 (ppm or µg/mL) | Reference |
| Fusarium solani | Open 72% SC | 28.4 | [4] |
| Fusarium solani | Chlorcal 70% WP | 42.9 | [4] |
| Botrytis cinerea | Open 72% SC | 46.8 | [4] |
| Botrytis cinerea | Chlorcal 70% WP | 59.4 | [4] |
| Colletotrichum destructivum | Not Specified | 35.31 | [1] |
| Cladobotryum mycophilum | Not Specified | 0.477 | [5] |
Experimental Protocols
In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol details the determination of a test compound's fungicidal activity against a target pathogen, using this compound as a reference standard.
Objective: To determine the EC50 value of a test compound and compare it to that of this compound.
Materials:
-
Pure culture of the target fungal pathogen
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Test compound
-
This compound (analytical grade)
-
Sterile petri dishes (90 mm)
-
Sterile distilled water
-
Solvent (e.g., acetone or DMSO, if required for dissolving compounds)
-
Micropipettes
-
Incubator
-
Laminar flow hood
-
Cork borer (5 mm)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the target fungus on PDA plates until the mycelium covers the plate.
-
Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the culture.
-
-
Preparation of Fungicide-Amended Media:
-
Prepare stock solutions of the test compound and this compound in a suitable solvent.
-
Autoclave the PDA medium and allow it to cool to approximately 50-55°C.
-
Under a laminar flow hood, add the appropriate volume of the stock solutions to the molten PDA to achieve a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Also, prepare a control plate with the solvent alone and an untreated control.
-
Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Place a 5 mm mycelial plug, mycelial side down, in the center of each prepared petri dish.
-
Seal the plates with parafilm and incubate them at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) for both the test compound and this compound by plotting the percentage of inhibition against the logarithm of the concentration and performing a probit analysis.
-
In Vivo Efficacy Assessment: Field Trial Protocol
This protocol outlines a field-based study to evaluate the efficacy of a test fungicide in controlling a target disease on a host crop, with this compound serving as the reference standard.
Objective: To assess the disease control efficacy of a test fungicide under field conditions relative to an untreated control and a this compound standard.
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.[6]
-
Plot Size: Appropriate for the crop and application equipment (e.g., 3x6 ft for turfgrass).[6]
-
Treatments:
-
Untreated Control
-
Test Compound (at one or more application rates)
-
This compound Standard (at the recommended label rate for the target crop and disease)
-
Procedure:
-
Site Selection and Preparation:
-
Choose a site with a history of the target disease or where natural infection is likely to occur.
-
Prepare the land and plant the susceptible crop variety according to standard agricultural practices.
-
-
Fungicide Application:
-
Calibrate the application equipment (e.g., CO2 pressurized boom sprayer) to ensure accurate and uniform coverage.[6]
-
Apply the treatments at the appropriate growth stage of the crop or upon the first signs of disease, as per the recommended guidelines for the test compound and this compound.
-
Follow the specified application intervals for each treatment (e.g., 14-day interval for this compound).[6]
-
-
Disease Assessment:
-
Scout the plots regularly for disease development.
-
Assess disease severity and/or incidence at predetermined intervals using a standardized rating scale (e.g., percentage of leaf area affected, number of lesions per leaf).
-
Assessments should be conducted by trained personnel to ensure consistency.
-
-
Data Collection and Analysis:
-
Record disease severity/incidence data for each plot at each assessment date.
-
Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate the disease assessments over time.
-
Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine if there are significant differences between treatments.
-
If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the test compound to the untreated control and the this compound standard.
-
Also, record any evidence of phytotoxicity.
-
Visualizations
Signaling Pathway and Mode of Action
Caption: this compound's multi-site mode of action in fungal cells.
Experimental Workflow: In Vitro Efficacy
Caption: Workflow for in vitro fungicide efficacy testing.
Logical Relationships: Field Trial Design
References
- 1. In vitro toxicity of fungicides with different modes of action to alfalfa anthracnose fungus, Colletotrichum destructivum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. umass.edu [umass.edu]
Application Note: Determination of 4-hydroxy-2,5,6-trichloroisophthalonitrile in Soil by LC-MS/MS
Introduction
4-hydroxy-2,5,6-trichloroisophthalonitrile, also known as SDS-3701 or R182281, is the principal environmental metabolite of chlorothalonil, a broad-spectrum organochlorine fungicide.[1][2] Due to its potential toxicity and persistence, monitoring its concentration in soil is crucial for environmental risk assessment. This application note details a robust and sensitive analytical method for the quantification of 4-hydroxy-2,5,6-trichloroisophthalonitrile in soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is based on solvent extraction followed by direct analysis, providing high selectivity and low detection limits suitable for regulatory and research purposes.
Method Summary
This method involves a two-step solvent extraction of soil samples using a methanol/water mixture followed by an acetonitrile/water mixture, facilitated by sonication and mechanical shaking. The combined extracts are then diluted and directly analyzed by LC-MS/MS in negative electrospray ionization (ESI) mode. This procedure ensures efficient extraction of the analyte from the complex soil matrix and provides a clean extract for sensitive quantification. An optional dispersive solid-phase extraction (d-SPE) cleanup step can be employed if matrix interferences are significant.[3]
Data Presentation
The following table summarizes the quantitative performance data for the analysis of 4-hydroxy-2,5,6-trichloroisophthalonitrile in soil based on established methods.
| Analyte | Method | Matrix | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | RSD (%) | Reference |
| 4-hydroxy-2,5,6-trichloroisophthalonitrile (R182281) | LC-MS/MS | Soil | 5 | N/A | 70-110 | ≤ 20 | [3][4] |
| 4-hydroxy-2,5,6-trichloroisophthalonitrile (Metabolite II) | LC/MS | Soil | N/A | 50 | 80-95 | N/A | [5][6] |
N/A: Not available in the cited literature.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
LC-MS/MS system with electrospray ionization (ESI) source.
-
Analytical balance (5-figure).
-
Ultrasonic bath.
-
Mechanical shaker.
-
Centrifuge capable of >3000 rpm.
-
Polypropylene centrifuge tubes (50 mL).
-
Volumetric flasks (Class A).
-
Pipettes and general laboratory glassware.
-
Syringe filters (0.22 µm).
-
-
Reagents:
-
4-hydroxy-2,5,6-trichloroisophthalonitrile analytical standard (≥98.0%).
-
Methanol (MeOH), HPLC or LC-MS grade.
-
Acetonitrile (ACN), HPLC or LC-MS grade.
-
Ultrapure water.
-
Formic acid, LC-MS grade.
-
Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh an appropriate amount of the analytical standard, correct for purity, and dissolve in methanol in a Class A volumetric flask to achieve a final concentration of 100 µg/mL.
-
Intermediate Standard (1 µg/mL): Dilute the stock solution with methanol to prepare a 1 µg/mL intermediate standard.
-
Calibration Standards (0.05 - 5 ng/mL): Prepare a series of calibration standards by diluting the 1 µg/mL intermediate standard with a 10/90 (v/v) methanol/ultrapure water mixture. Recommended concentrations are 5, 2, 1, 0.5, 0.2, 0.1, and 0.05 ng/mL.[3]
-
Matrix-Matched Standards: To compensate for matrix effects, prepare matrix-matched standards by mixing 100 µL of intermediate standards with 900 µL of a control soil extract (prepared using the same protocol).[3]
Sample Preparation and Extraction
This protocol is adapted from the US EPA approved method GRM005.07A.[3]
-
Weigh 20 g (± 0.1 g) of a representative soil sample into a 50 mL polypropylene centrifuge tube.[3]
-
For recovery tests, fortify control samples with a known amount of the analyte standard solution at this stage. Allow the sample to equilibrate for at least 5 minutes.
-
Add 30 mL of a 50/50 (v/v) methanol/ultrapure water solution to the tube.
-
Cap the tube, swirl the contents, and sonicate in a water bath for 10 minutes.
-
Place the tube horizontally on a mechanical shaker and shake vigorously for 30 minutes.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes. Decant the supernatant into a clean container.
-
Add 30 mL of a 50/50 (v/v) acetonitrile/ultrapure water solution to the soil pellet remaining in the tube.
-
Repeat the shaking (Step 5) and centrifugation (Step 6) steps.
-
Combine the second supernatant with the first extract and adjust the total volume to 100 mL with ultrapure water.
Final Sample Preparation for LC-MS/MS Analysis
-
Transfer a 1 mL aliquot of the combined extract from Step 9 into a 15 mL centrifuge tube.[3]
-
Add 0.5 mL of methanol.[3]
-
Dilute the sample to the 10 mL mark with ultrapure water to yield the final sample fraction.[3]
-
Mix well and filter the aliquot through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.[3]
Note: An optional dispersive solid-phase extraction (d-SPE) cleanup with C18 sorbent can be performed if significant matrix interference is observed.[3]
LC-MS/MS Instrumental Conditions
The following are typical instrumental parameters. These should be optimized for the specific instrument used.
| LC Parameters | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Ultrapure water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | 245 |
| Product Ions (m/z) | 175, 35 |
| Collision Energy | Optimize for maximum signal intensity |
| Source Temperature | Optimize based on instrument manufacturer's guidelines |
Visualizations
Caption: Workflow for the extraction and analysis of 4-hydroxy-2,5,6-trichloroisophthalonitrile in soil.
References
Application Note: A Modified QuEChERS Protocol for Robust Multi-Residue Analysis Including Chlorothalonil
For Researchers, Scientists, and Drug Development Professionals
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices.[1] However, the analysis of certain pesticides, such as the broad-spectrum fungicide chlorothalonil, presents significant challenges due to its susceptibility to degradation during sample preparation, particularly under alkaline conditions.[2][3] Standard QuEChERS protocols, especially those employing primary secondary amine (PSA) sorbent for cleanup, can lead to considerable losses of this compound.[2]
This application note details a modified QuEChERS protocol specifically optimized for the simultaneous analysis of multiple pesticide residues, including the chemically sensitive this compound. The described methodologies are designed to ensure high recovery and reproducibility for a broad range of pesticides in diverse agricultural commodities.
Challenges in this compound Analysis
This compound is an organochlorine fungicide that is extensively used to control fungal diseases in a variety of crops.[4] Its analysis is often complicated by its instability, which is influenced by pH and the sample matrix.[2] The primary challenges include:
-
pH Sensitivity: this compound is prone to degradation at elevated pH levels. The use of PSA in the dispersive solid-phase extraction (d-SPE) cleanup step of standard QuEChERS methods can increase the pH of the extract, leading to significant analyte loss.[2]
-
Matrix Effects: Certain commodities, such as allium and brassica crops, contain compounds that can react with this compound, negatively impacting its stability and recovery.[2]
To overcome these challenges, modifications to the standard QuEChERS protocol are necessary. These modifications typically involve acidification of the sample extract and careful selection of d-SPE sorbents.
Modified QuEChERS Protocol for this compound and Multi-Residue Analysis
This protocol is a compilation and refinement of established modified QuEChERS methods that have demonstrated success in the analysis of this compound alongside other pesticides.[1][4]
Experimental Workflow
Caption: Modified QuEChERS workflow for multi-residue analysis including this compound.
Detailed Experimental Protocol
1. Sample Preparation:
-
Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.[5]
2. Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.[5]
-
Add the appropriate internal standards.
-
Add the contents of a QuEChERS AOAC extraction salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc).[6]
-
Immediately cap the tube and shake vigorously for 1 minute.[5]
-
Centrifuge the tube at a relative centrifugal force (rcf) of >1500 for 5 minutes.[7]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube.
-
For a broad range of pesticides and matrices, a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is a suitable starting point.[4][8]
-
Note on Sorbent Selection for this compound: While a combination of PSA and C18 has shown good recoveries for this compound in some studies, it is crucial to validate this for your specific matrix.[4][8] If this compound recovery is low, consider using a d-SPE combination with reduced or no PSA. For highly pigmented samples, the inclusion of graphitized carbon black (GCB) may be necessary, but be aware that GCB can retain planar pesticides like this compound.[6][9]
-
Shake the d-SPE tube for 30 seconds.[7]
-
Centrifuge at >1500 rcf for 1 minute.[7]
4. Final Extract Preparation and Analysis:
-
Transfer an aliquot of the cleaned extract into a vial for analysis.
-
The extract can be analyzed directly by LC-MS/MS. For GC-MS/MS analysis, a solvent exchange to a more GC-compatible solvent like toluene may be necessary.[7][10]
-
Analysis is typically performed by gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][11]
Data Presentation
The following tables summarize representative quantitative data for the analysis of this compound and other pesticides using modified QuEChERS protocols.
Table 1: Method Performance for this compound in Various Agricultural Commodities [4]
| Commodity | Spiking Level (mg/kg) | Mean Recovery (%) | Coefficient of Variation (%) |
| Brown Rice | 0.01 | 95.2 | 8.5 |
| 0.1 | 98.7 | 5.3 | |
| 0.5 | 101.3 | 4.1 | |
| Mandarin | 0.01 | 88.4 | 12.6 |
| 0.1 | 92.1 | 7.8 | |
| 0.5 | 95.7 | 6.2 | |
| Soybean | 0.01 | 79.3 | 17.9 |
| 0.1 | 85.6 | 11.4 | |
| 0.5 | 89.2 | 9.7 | |
| Pepper | 0.01 | 104.1 | 6.9 |
| 0.1 | 102.5 | 4.7 | |
| 0.5 | 100.8 | 3.5 | |
| Potato | 0.01 | 91.8 | 9.3 |
| 0.1 | 96.4 | 6.1 | |
| 0.5 | 99.1 | 4.9 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound [4]
| Parameter | Value (mg/kg) |
| Limit of Detection (LOD) | 0.003 |
| Limit of Quantification (LOQ) | 0.01 |
Logical Relationships in Method Development
The selection of the appropriate QuEChERS method and d-SPE sorbents is critical for achieving accurate and reliable results, especially for challenging analytes like this compound.
Caption: Decision-making process for QuEChERS method and d-SPE sorbent selection.
Conclusion
The successful multi-residue analysis of pesticides, including the labile fungicide this compound, is achievable with appropriate modifications to the standard QuEChERS protocol. The key to robust and accurate quantification lies in the acidification of the extraction solvent to stabilize pH-sensitive compounds and the judicious selection of d-SPE sorbents to effectively remove matrix interferences without compromising analyte recovery. The presented protocol, supported by performance data, offers a reliable framework for researchers and scientists to develop and validate their own multi-residue methods for a wide range of agricultural commodities.
References
- 1. mdpi.com [mdpi.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. aensiweb.com [aensiweb.com]
- 4. Determination of Modified QuEChERS Method for this compound Analysis in Agricultural Products Using Gas Chromatography-Mass Spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. lcms.cz [lcms.cz]
- 7. gcms.cz [gcms.cz]
- 8. Determination of Modified QuEChERS Method for this compound Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis | MDPI [mdpi.com]
- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 11. Analysis of this compound and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in chlorothalonil analysis of complex food samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of chlorothalonil in complex food samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of co-extracted components from the sample matrix.[1][2][3] In this compound analysis, these effects can manifest as either signal suppression (lower response) or enhancement (higher response) in the detector, leading to inaccurate quantification.[1][2][4] This is a significant challenge, especially in complex food matrices with high levels of fats, pigments, sugars, or other natural compounds that can interfere with the ionization process in mass spectrometry or interact with the analyte in gas chromatography.[1][3]
Q2: Why is this compound analysis particularly challenging in certain food matrices?
A2: this compound is susceptible to degradation, especially at a pH greater than 5.[5][6] Certain food matrices, such as allium and brassica crops, contain components that can react with and degrade this compound during sample preparation.[5] Additionally, the use of certain sorbents like Primary Secondary Amine (PSA) in the clean-up step of methods like QuEChERS can cause a significant pH increase, leading to this compound losses.[5]
Q3: What are the most common analytical techniques for this compound determination and what are their limitations?
A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
-
GC-MS/MS: this compound is volatile and thermally stable, making it suitable for GC analysis.[8] However, matrix components can build up in the GC system, leading to signal variability and requiring frequent maintenance.[9]
-
LC-MS/MS: This technique is advantageous for analyzing moderately polar compounds.[7] For the weakly polar this compound, Atmospheric Pressure Chemical Ionization (APCI) in negative mode is often more effective than Electrospray Ionization (ESI).[5][7] A challenge with LC-MS/MS is the potential for significant matrix effects that can suppress or enhance the ionization of this compound.[2]
Q4: What is the QuEChERS method and why is it often modified for this compound analysis?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[10] It involves an extraction with acetonitrile followed by a clean-up step using dispersive solid-phase extraction (d-SPE).[10] The standard QuEChERS procedure is often modified for this compound because the commonly used PSA sorbent in the d-SPE step can lead to its degradation due to an increase in pH.[5] Modifications typically involve acidifying the sample at the beginning of the procedure and using alternative or no d-SPE clean-up.[5][11]
Q5: How can I compensate for matrix effects in my analysis?
A5: Several strategies can be employed to compensate for matrix effects:
-
Matrix-Matched Calibration: This is the most common approach, where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[1][7][12]
-
Isotope Dilution: Using a stable isotope-labeled internal standard (e.g., this compound-¹³C₂) can effectively compensate for matrix effects as the internal standard and the native analyte are affected similarly.[12][13][14]
-
Standard Addition: This involves adding known amounts of the standard to the sample extract to create a calibration curve within the sample itself.[2]
-
Analyte Protectants (for GC analysis): Adding compounds that interact with active sites in the GC system can reduce the degradation and adsorption of this compound, thus minimizing matrix-induced enhancement.[9][15]
Troubleshooting Guides
Problem 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | Acidify the sample to a pH of approximately 1 with an acid like sulfuric or formic acid before extraction.[5][10] Avoid using PSA sorbent during the d-SPE clean-up step.[5] |
| Inappropriate extraction solvent | A mixture of acetonitrile (containing 5% acetic acid) and toluene (1:1, v/v) has been shown to improve recovery in matrices like cabbage.[6] For dry samples, pre-wetting with acidified water before adding acetonitrile can improve extraction efficiency.[8] |
| Losses during clean-up | If using d-SPE, consider using sorbents like C18 for fatty matrices and avoiding Graphitized Carbon Black (GCB) which can remove planar pesticides like this compound.[16][17] In some cases, no d-SPE clean-up may yield better recoveries.[5] |
| Instrumental issues | Ensure the GC inlet and column are clean and properly maintained, as non-volatile matrix components can accumulate and cause analyte loss.[9] For LC-MS/MS, optimize the ionization source parameters, considering APCI in negative mode.[5] |
Problem 2: Poor Reproducibility and High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent matrix effects | Ensure the blank matrix used for matrix-matched calibration is representative and consistent. If matrix variability is high, consider using the standard addition method or an isotope-labeled internal standard.[2] |
| Sample inhomogeneity | Thoroughly homogenize the food sample before taking a subsample for extraction to ensure a representative portion is analyzed. |
| Instability of extracts and standard solutions | Store extracts and standard solutions in the dark and at low temperatures (e.g., -4°C) to prevent degradation.[8] Acidification of the final extract can also improve stability.[5] |
| Carryover in the analytical system | Inject a solvent blank between samples to check for and mitigate carryover, especially after injecting a high-concentration sample or standard.[18] |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from various studies on this compound analysis.
Table 1: Recovery of this compound in Various Food Matrices
| Food Matrix | Spiking Level (mg/kg) | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Courgettes, Strawberries, Oranges, Leeks, Tomato | 0.01 and 0.1 | GC-MS/MS | 77 - 110 | < 20 | [12] |
| Cabbage, Broccoli, Radish | Not specified | UHPLC-MS/MS | 76.5 - 91.1 | < 8.1 | [7] |
| Brown Rice, Mandarin, Soybean, Pepper, Potato | 0.01, 0.1, and 0.5 | GC-MS/MS | 79.3 - 104.1 | < 17.9 | [8][19] |
| Cabbage | 0.5 - 10 | GC-MS | 71 - 93 | < 6 | [6] |
| Cranberries | Not specified | LC-MS/MS | 65 - 108 | ≤ 9.5 | [20] |
Table 2: Matrix Effects Observed for this compound in Different Food Matrices
| Food Matrix | Matrix Effect (%) | Classification | Analytical Method | Reference |
| Cabbage, Broccoli | Moderate suppression | -20% to -50% | UHPLC-MS/MS | [7] |
| Brown Rice | +21.4 | Medium enhancement | GC-MS/MS | [8][19] |
| Pepper, Mandarin, Potato | -21.5 to -51.4 | Signal suppression | GC-MS/MS | [8] |
| Soybean | -51.4 | Strong suppression | GC-MS/MS | [8] |
| Apples, Grapes | > +20 | Strong enhancement | GC-MS/MS | [4] |
| Spelt Kernels, Sunflower Seeds | < -20 | Strong suppression | GC-MS/MS | [4] |
Matrix Effect (ME) Calculation: ME (%) = [(slope of matrix-matched calibration / slope of solvent-based calibration) - 1] x 100. A positive value indicates signal enhancement, and a negative value indicates signal suppression.[7][8]
Experimental Protocols
Modified QuEChERS Method for this compound Analysis
This protocol is a modification of the standard QuEChERS method to improve the stability and recovery of this compound.[5]
-
Sample Homogenization: Weigh 10 g of a homogenized, frozen food sample into a 50 mL centrifuge tube.
-
Acidification: Add 100 µL of concentrated sulfuric acid to adjust the pH to approximately 1.
-
Extraction: Add 10 mL of acetonitrile. If using an internal standard, add it at this stage.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at ≥4000 x g for 10 minutes.
-
Analysis: Take an aliquot of the supernatant (acetonitrile layer) for direct analysis by GC-MS/MS or LC-MS/MS. No dispersive SPE clean-up is performed to avoid this compound loss.[5]
GC-MS/MS Analysis
-
Instrument: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Injection: 1-2 µL of the final extract.
-
Inlet: Splitless mode.
-
Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient suitable for separating this compound from matrix interferences.
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Use at least two transitions for confirmation.[12]
LC-MS/MS Analysis
-
Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column.[5]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like acetic or formic acid.[5]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is often preferred for this compound.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Modified QuEChERS workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. restek.com [restek.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Modified QuEChERS Method for this compound Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. EURL | Single Residue Methods | Modified QuEChERS for the Analysis of this compound [eurl-pesticides.eu]
- 12. A robust GC-MS/MS method for the determination of this compound in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 17. Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. Determination of Modified QuEChERS Method for this compound Analysis in Agricultural Products Using Gas Chromatography-Mass Spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fao.org [fao.org]
improving the recovery of chlorothalonil in QuEChERS extraction of acidic crops
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of chlorothalonil during the QuEChERS extraction of acidic crops.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in acidic matrices using the QuEChERS method.
Issue 1: Low or No Recovery of this compound
-
Question: I am performing a standard QuEChERS extraction, but my this compound recovery is consistently low or non-existent. What is the most likely cause?
-
Answer: The most common cause of low this compound recovery during QuEChERS is degradation of the analyte due to an increase in pH.[1][2][3] this compound is highly susceptible to alkaline hydrolysis.[3][4][5] The dispersive solid-phase extraction (dSPE) cleanup step, particularly when using Primary Secondary Amine (PSA) sorbent, significantly increases the pH of the extract, leading to rapid degradation.[1]
-
Question: How can I prevent the pH-dependent degradation of this compound?
-
Answer: The most effective solution is to acidify the sample before the extraction and cleanup steps. Adding a small amount of a strong or weak acid to the sample homogenate maintains an acidic environment throughout the process, protecting this compound from hydrolysis.[1][6][7] Studies have shown that pre-extraction acidification can increase recoveries from less than 20% to over 80%.[8]
-
Question: What acids are recommended for sample acidification?
-
Answer: Several acids have been used successfully. Common choices include:
-
Formic Acid: Adding 1% formic acid to the extraction solvent (acetonitrile) has been shown to significantly improve recovery.[6][7][8]
-
Acetic Acid: Using acetonitrile containing 5% acetic acid, sometimes in combination with other solvents like toluene, has proven effective, especially for challenging matrices like cabbage.[2]
-
Sulfuric Acid: Acidifying the initial sample to a pH of approximately 1 with concentrated sulfuric acid before adding the extraction solvent is another robust method.[1]
-
Issue 2: Analyte Loss During dSPE Cleanup
-
Question: My recovery is low even after acidification. Could the dSPE sorbent be the problem?
-
Answer: Yes, certain dSPE sorbents can cause low recovery of this compound, even in acidified extracts. Graphitized Carbon Black (GCB), which is often used to remove pigments from extracts, can adsorb planar pesticides like this compound, leading to significant losses.[9][10][11]
-
Question: What are the alternatives to using GCB for pigmented acidic crop extracts?
-
Answer: You have several options:
-
Reduce the Amount of GCB: Use the minimum amount of GCB necessary for sufficient cleanup to minimize analyte loss.
-
Avoid GCB Entirely: If pigment interference is not a major issue for your detection method, you can omit GCB.
-
Use Alternative Sorbents: Sorbents like Z-Sep (zirconia-coated silica) or specialized polymer-based sorbents (e.g., Oasis PRiME HLB) can remove interferences like fats and pigments without retaining planar pesticides like this compound.[12][13]
-
Omit the dSPE Step: For some matrices, if the initial extraction is clean enough, you may be able to skip the dSPE cleanup step entirely, which is a common modification in acidified methods.[1]
-
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low this compound recovery.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Modified QuEChERS Method for this compound Analysis in Agricultural Products Using Gas Chromatography-Mass Spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Modified QuEChERS Method for this compound Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hawach.com [hawach.com]
- 10. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 11. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Optimization of Spray Application Parameters for Uniform Chlorothalonil Deposition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental application of chlorothalonil for uniform deposition.
Troubleshooting Guides
This section provides solutions to common problems encountered during the spray application of this compound.
| Problem | Possible Causes | Solutions |
| Poor or Non-Uniform Spray Coverage | - Incorrect nozzle type or size- Improper spray pressure- Clogged nozzles- Incorrect boom height- Inappropriate ground speed | - Select nozzles that produce the desired droplet size for the target canopy.[1][2]- Operate within the nozzle manufacturer's recommended pressure range. Lower pressure generally produces larger droplets.[1][2]- Regularly inspect and clean all nozzles and filters.- Adjust the boom height to ensure proper overlap of the spray pattern; a boom height of 60 cm or less above the crop or ground is often recommended.[3]- Maintain a constant and appropriate ground speed to ensure the correct application rate.[4] |
| Excessive Spray Drift | - Small droplet size- High wind speeds- High boom height- Unfavorable weather conditions (e.g., high temperature, low humidity, temperature inversions) | - Use low-drift nozzles that produce larger droplets. Orienting nozzles parallel to the airstream can also produce larger droplets.[1]- Avoid spraying when wind speeds are high. Check product labels for specific wind speed restrictions.- Lower the boom height as much as possible while maintaining uniform coverage.[3]- Spray during cooler, more humid parts of the day. Do not spray during temperature inversions. |
| Inconsistent Deposition Between Replicates | - Variation in application speed- Fluctuations in spray pressure- Environmental condition changes between applications- Inconsistent mixing of the spray solution | - Use a calibrated sprayer with a rate controller to maintain a constant speed.[4]- Ensure the pump is providing consistent pressure to the nozzles.- Monitor and record weather conditions for each application to identify any significant variations.- Ensure the spray tank has adequate agitation to keep the this compound formulation uniformly suspended.[3][5] |
| Low Deposition in Lower Canopy | - Dense crop canopy- Inadequate spray volume- Incorrect nozzle orientation or type | - Increase the spray volume to ensure penetration into the canopy.[1][3]- Use nozzles that produce a spray pattern capable of penetrating dense foliage.- Adjust nozzle orientation to target the lower parts of the plant. |
| Clogging of Nozzles | - Incompatible tank mix partners- Poor quality water- Inadequate filtration | - Conduct a jar test to check for physical compatibility before tank-mixing this compound with other pesticides, surfactants, or fertilizers.[3]- Use clean water and appropriate filters in the spray system.- Regularly clean all filters in the sprayer system. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the uniformity of this compound deposition?
A1: The primary factors include the choice of nozzle, operating pressure, spray volume, boom height, travel speed, and environmental conditions such as wind speed and direction, temperature, and humidity.[1][6][4] The interaction of these factors determines the droplet size spectrum and the trajectory of the spray, which directly impacts the uniformity of deposition.
Q2: How can I measure the uniformity of spray deposition in my experiments?
A2: Common methods for evaluating spray deposition include the use of water-sensitive paper (WSP) and fluorescent tracers. WSP provides a qualitative assessment of spray coverage and droplet density.[7][8] For a quantitative analysis, fluorescent tracers can be added to the spray solution. After application, samples from the target area are collected and the amount of tracer is measured using a fluorometer or spectrophotometer to determine the deposition quantity.[7]
Q3: What is the recommended spray volume for this compound application?
A3: The optimal spray volume depends on the crop, the density of the plant canopy, and the application equipment. For ground applications, dilute sprays can range from 20 to 150 gallons per acre (approximately 200 to 1400 liters per hectare).[1][2] For concentrate sprays, the volume is typically lower, around 5 to 10 gallons per acre (approximately 50 to 100 liters per hectare).[1][2] It is crucial to use sufficient water to achieve thorough and uniform coverage of all plant surfaces.[3][5]
Q4: How does droplet size affect this compound deposition and drift?
A4: Droplet size is a critical factor. Larger droplets are less prone to drift but may provide less uniform coverage. Smaller droplets can provide better coverage but are highly susceptible to off-target movement due to wind. The best approach is to use the largest droplets that still provide adequate coverage and control for the target pest or disease.
Q5: Can I tank-mix this compound with other products?
A5: this compound can often be tank-mixed with other pesticides, surfactants, or fertilizers. However, it is essential to check for compatibility before mixing.[3] A jar test is recommended to ensure the physical compatibility of the mixture and to avoid issues like nozzle clogging or uneven application. Always follow the label instructions for all products in the tank mix.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound deposition under different application methods.
Table 1: Effect of Application Method on this compound Deposition in a Potato Canopy
| Canopy Level | Ground Sprayer (µg/g) | Aircraft (µg/g) | Chemigation (µg/g) |
| Upper | 125.3 | 68.2 | 32.5 |
| Middle | 85.1 | 45.7 | 21.4 |
| Lower | 45.6 | 20.1 | 18.9 |
Data adapted from a study comparing different application methods.[9]
Table 2: Influence of Ground Speed on Spray Deposition
| Ground Speed (km/h) | Deposition with No Rate Controller (µL/cm²) | Deposition with Rate Controller (µL/cm²) |
| 9.7 | 0.45 | 0.48 |
| 12.9 | 0.38 | 0.47 |
| 16.1 | 0.31 | 0.46 |
| 19.3 | 0.25 | 0.45 |
| 22.5 | 0.21 | 0.44 |
Data illustrates a significant reduction in deposition with increasing speed without a rate controller.[4]
Experimental Protocols
Protocol 1: Evaluation of Spray Deposition Using Water-Sensitive Paper (WSP)
-
Preparation: Place water-sensitive papers at various locations and heights within the target canopy. The number and placement should be consistent across all experimental units.[7][8]
-
Application: Prepare the this compound spray solution and apply it using the desired application parameters (nozzle type, pressure, speed, etc.).
-
Collection: After the spray has dried, carefully collect the water-sensitive papers.
-
Analysis: Scan the papers using a high-resolution scanner. Use image analysis software to quantify the percent coverage and droplet density on each paper.[7]
-
Data Interpretation: Compare the results from different locations to assess the uniformity of the spray application.
Protocol 2: Quantitative Analysis of Deposition Using a Fluorescent Tracer
-
Tracer Selection: Choose a fluorescent tracer that is compatible with the this compound formulation and easily detectable.
-
Spray Solution Preparation: Add a known concentration of the fluorescent tracer to the this compound spray tank and mix thoroughly.
-
Target Sampling: Place artificial targets (e.g., filter paper or petri dishes) or collect leaf samples from specific locations within the canopy immediately after the spray application.
-
Extraction: Wash the collected targets or leaf samples with a known volume of a suitable solvent (e.g., deionized water or ethanol) to extract the fluorescent tracer.
-
Quantification: Measure the fluorescence of the wash solution using a fluorometer.
-
Calculation: Use a pre-established calibration curve to determine the concentration of the tracer in the wash solution and calculate the amount of spray deposited per unit area.[7]
Visualizations
Caption: Experimental workflow for evaluating this compound deposition.
Caption: Troubleshooting logic for non-uniform this compound deposition.
References
- 1. labelsds.com [labelsds.com]
- 2. labelsds.com [labelsds.com]
- 3. evenspray.com [evenspray.com]
- 4. Spray Deposition and Quality Assessment at Varying Ground Speeds for an Agricultural Sprayer with and without a Rate Controller [mdpi.com]
- 5. resources.bayer.com.au [resources.bayer.com.au]
- 6. carovail.com [carovail.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational model of pesticide deposition distribution on canopies for air-assisted spraying - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
minimizing chlorothalonil degradation during sample preparation and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of chlorothalonil during sample preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions. The primary factors are:
-
pH: It is unstable in neutral to basic conditions, with degradation increasing as the pH rises. It is most stable in acidic environments (pH 4-5).[1]
-
Temperature: Higher temperatures accelerate the rate of degradation.[1]
-
Light: Exposure to sunlight and UV light can cause photodegradation.[2]
-
Microbial Activity: Soil and water microorganisms can degrade this compound.
-
Sample Matrix: Components within the sample matrix, particularly in sulfur-rich vegetables like onions and cabbage, can react with and degrade this compound.
Q2: What is the primary degradation product of this compound?
A2: The major degradation product of this compound under most conditions is 4-hydroxy-2,5,6-trichloroisophthalonitrile.[1][2] This metabolite is often more persistent and toxic than the parent compound.
Q3: How should I store my samples to prevent this compound degradation?
A3: Proper storage is critical to maintaining the integrity of your samples. Here are the key recommendations:
-
Temperature: Store samples at low temperatures. Refrigeration at 4°C is good for short-term storage, while freezing at -20°C is recommended for long-term storage.
-
Light: Protect samples from light by using amber vials or storing them in the dark.
-
pH: For aqueous samples, acidification to a pH below 7 is recommended to inhibit hydrolysis.
Q4: Which solvents are best for preparing and storing this compound standards and extracts?
A4: The choice of solvent can impact the stability of this compound.
-
Toluene and Acetonitrile: These are commonly used and provide good stability, especially when acidified.
-
Acetone: While also used, some studies suggest that this compound can be unstable in acetone without acidification.
-
Methanol: this compound has limited solubility in methanol.
It is recommended to prepare stock solutions in a stable solvent and store them refrigerated or frozen in amber vials.
Troubleshooting Guides
Low Recovery of this compound
Problem: You are experiencing low recovery of this compound from your samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation during sample homogenization and extraction | Acidify the sample and extraction solvent. For soil and plant matrices, use an acidified solvent like acetone or acetonitrile with sulfuric or formic acid. For sulfur-rich vegetables, a synergistic approach of low temperature (refrigeration of samples and reagents) and acidification with citric acid before homogenization can improve recovery. |
| Degradation during sample cleanup | If using Solid Phase Extraction (SPE), ensure the chosen sorbent is compatible. For QuEChERS, avoid using primary secondary amine (PSA) sorbent as it can increase the pH and cause degradation. Instead, consider a modified QuEChERS method that involves initial sample acidification and no d-SPE cleanup. |
| Analyte loss during solvent evaporation | Avoid evaporating the solvent to complete dryness. Use a gentle stream of nitrogen and a controlled temperature water bath (around 40°C). The addition of a "keeper" solvent with a high boiling point can help prevent the loss of the more volatile this compound. |
| Matrix effects leading to ion suppression in LC-MS/MS | See the "Matrix Effects" troubleshooting section below. |
Matrix Effects in Analysis
Problem: You suspect matrix effects are interfering with your this compound analysis, leading to inconsistent results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Co-eluting matrix components enhancing or suppressing the analyte signal | Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal enhancement or suppression. |
| Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. This is a simple and often effective approach, provided the analyte concentration remains above the limit of quantification. | |
| Improved sample cleanup: Employ more rigorous cleanup techniques to remove interfering compounds. This may involve using different SPE cartridges or additional cleanup steps. | |
| Use of an internal standard: An isotopically labeled internal standard that behaves similarly to this compound can help to correct for matrix effects and variations in instrument response. | |
| Specific matrix interferences (e.g., fatty or pigmented samples) | For fatty matrices, a freezing-out step (lipid removal by cooling the extract to a low temperature) can be effective. For pigmented samples, graphitized carbon black (GCB) can be used during cleanup to remove pigments, but be aware that it can also adsorb planar pesticides like this compound, so optimization is necessary. |
Quantitative Data on this compound Degradation
The following tables summarize the degradation of this compound under different conditions.
Table 1: Half-life of this compound at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life (hours) |
| 4 | 25 | 722 |
| 7 | 25 | 481 |
| 9 | 25 | 121 |
| 4 | 35 | 482 |
| 7 | 35 | 368 |
| 9 | 35 | 86 |
| 4 | 45 | 325 |
| 7 | 45 | 251 |
| 9 | 45 | 51 |
Data sourced from a study on the effect of water pH and temperature on this compound stability.[1]
Experimental Protocols
Protocol 1: Extraction of this compound from Soil
This protocol is based on a method that utilizes acidified acetone for extraction.
Materials:
-
20 g of soil sample
-
Acidified acetone (e.g., acetone with 1% formic acid or sulfuric acid)
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
Procedure:
-
Weigh 20 g of the soil sample into a centrifuge tube.
-
Add 40 mL of acidified acetone to the tube.
-
Shake vigorously for 1 hour.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the soil pellet with another 40 mL of acidified acetone.
-
Combine the supernatants.
-
The extract can be further cleaned up using an SPE cartridge.
-
Concentrate the final extract under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent for analysis.
Protocol 2: Modified QuEChERS for this compound in Plant Matrices
This protocol is a modification of the QuEChERS method to minimize this compound degradation.
Materials:
-
10 g of homogenized plant sample
-
Concentrated sulfuric acid
-
Acetonitrile
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of concentrated sulfuric acid to acidify the sample to a pH of approximately 1.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for direct analysis or further cleanup if necessary (avoiding PSA).
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for sample preparation.
References
Technical Support Center: Troubleshooting Low Chlorothalonil Recovery in Dispersive Solid-Phase Extraction (d-SPE)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of chlorothalonil during dispersive solid-phase extraction (d-SPE), a common step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and other pesticide residue analysis methods.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery consistently low when using a standard QuEChERS d-SPE protocol?
A1: Low recovery of this compound is a common issue and is often linked to its chemical instability, particularly its susceptibility to degradation at high pH.[1][2] The use of primary secondary amine (PSA) as a d-SPE sorbent, which is intended to remove organic acids and other interferences, can significantly increase the pH of the extract, leading to the degradation of this compound.[1]
Q2: What is the most critical step in the d-SPE procedure that affects this compound stability?
A2: The most critical step is the cleanup with PSA sorbent due to the induced pH increment.[1] this compound is unstable under basic conditions, and PSA can create an environment where the analyte degrades.
Q3: Are there specific types of sample matrices that are more problematic for this compound analysis?
A3: Yes, certain commodities can negatively impact this compound stability. For instance, allium and brassica crops contain compounds that can react with this compound, leading to losses during sample preparation.[1] High-fat matrices may also require special considerations for cleanup to avoid matrix effects.[3]
Q4: Can the choice of extraction solvent affect my recovery rates?
A4: Absolutely. While acetonitrile is the most common extraction solvent in QuEChERS, modifying it with an acid, such as 1% formic acid, can significantly improve the extraction efficiency and stability of this compound by maintaining an acidic environment.[4][5]
Q5: How can I confirm if this compound is degrading during my d-SPE step?
A5: One way is to analyze the extract before and after the d-SPE cleanup. A significant decrease in the this compound peak area after cleanup would suggest degradation or excessive retention by the sorbent. Another approach is to analyze for known degradation products of this compound, such as 4-hydroxy-chlorothalonil.[1][6]
Troubleshooting Guide
Issue 1: Consistently Low Recoveries (<70%)
This is the most frequent problem encountered. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: Poor Reproducibility (High %RSD)
Poor reproducibility can stem from inconsistent sample handling, matrix heterogeneity, or procedural variations.
Caption: Workflow to improve reproducibility in this compound analysis.
Data on d-SPE Sorbent Selection and Recovery
The choice of d-SPE sorbents is crucial for effective cleanup without compromising this compound recovery. The following table summarizes recovery data from a study optimizing the d-SPE cleanup procedure.
| d-SPE Sorbent Combination | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| 150 mg MgSO₄, 25 mg PSA | 85.2 | 3.1 |
| 150 mg MgSO₄, 25 mg C18 | 92.5 | 2.5 |
| 150 mg MgSO₄, 25 mg GCB | 78.9 | 4.2 |
| 150 mg MgSO₄, 25 mg PSA, 25 mg C18 | 102.7 | 1.9 |
Data adapted from a study on this compound analysis in agricultural products. The combination of PSA and C18 provided the highest recovery, effectively removing interfering substances like lipids (C18) and organic acids/sugars (PSA) while maintaining this compound stability, likely due to a balanced cleanup effect.[7]
Experimental Protocols
Protocol 1: Modified QuEChERS with Acidification for this compound Analysis
This protocol is a modification of the standard QuEChERS method to improve this compound stability and recovery.
-
Sample Preparation:
-
Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
Add an appropriate internal standard solution.
-
Close the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake for another 1 minute.
-
Centrifuge at ≥4000 x g for 10 minutes.[7]
-
-
d-SPE Cleanup (Optimized for this compound):
-
Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze by GC-MS/MS or LC-MS/MS.
-
Protocol 2: Troubleshooting by Omitting d-SPE Cleanup
In cases of severe this compound loss during cleanup, especially with problematic matrices, omitting the d-SPE step can be a valid strategy.
-
Sample Preparation and Extraction:
-
Follow steps 1 and 2 of Protocol 1.
-
-
Analysis:
This approach minimizes the risk of pH-induced degradation and sorbent-related losses of this compound.[1][8]
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Modified QuEChERS Method for this compound Analysis in Agricultural Products Using Gas Chromatography-Mass Spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. Determination of Modified QuEChERS Method for this compound Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EURL | Single Residue Methods | Modified QuEChERS for the Analysis of this compound [eurl-pesticides.eu]
strategies to reduce ion suppression for chlorothalonil in electrospray ionization
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression when analyzing chlorothalonil using electrospray ionization-mass spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A: Ion suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS). It happens when components in the sample matrix (e.g., salts, lipids, proteins) co-elute with the analyte of interest—in this case, this compound. During the electrospray ionization (ESI) process, these matrix components compete with this compound for the available charge on the ESI droplets.[1] This competition reduces the ionization efficiency of this compound, leading to a weaker signal, poor sensitivity, and inaccurate quantification.
This compound can be susceptible to moderate or even strong signal suppression depending on the complexity of the sample matrix.[2][3] For instance, significant suppression has been observed in matrices like soybeans and other vegetables.[2][3]
Q2: My this compound signal is weak and inconsistent. What is the first step in troubleshooting?
A: The first step is to determine if you are experiencing ion suppression. A common method is the post-extraction spike analysis. This involves comparing the signal response of an analyte spiked into a blank matrix extract versus its response in a pure solvent. A lower signal in the matrix extract confirms the presence of ion suppression. Once confirmed, you can follow a systematic approach to mitigate the issue, starting with sample preparation, then moving to chromatographic separation and mass spectrometer source optimization.
Below is a general workflow for troubleshooting ion suppression issues with this compound.
Q3: How can I modify my sample preparation to reduce matrix effects?
A: Improving sample preparation is one of the most effective ways to combat ion suppression.[4] The goal is to remove interfering matrix components before the sample is injected into the LC-MS system.
-
Modified QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide analysis.[5] For this compound, which is unstable at high pH, a crucial modification is the acidification of the sample prior to extraction.[6] Using acids like formic, acetic, or sulfuric acid to lower the pH can significantly improve recovery and stability.[6][7]
-
Solid-Phase Extraction (SPE): SPE is a more selective cleanup technique than QuEChERS.[4] It uses a packed cartridge (e.g., Oasis HLB) to retain the analyte while matrix interferences are washed away.[8] This method is very effective at producing cleaner extracts.[9]
-
Liquid-Liquid Extraction (LLE): LLE uses immiscible solvents to partition the analyte away from water-soluble matrix components.[4]
-
Sample Dilution: If the analyte concentration is high enough, simply diluting the final extract can reduce the concentration of matrix components below the level where they cause significant suppression.[4]
Q4: Can I change my LC method to avoid suppression?
A: Yes, optimizing chromatographic conditions is a key strategy.
-
Improve Separation: Adjust the chromatographic gradient (the ratio of mobile phase solvents over time) to better separate the this compound peak from the region where most matrix components elute.
-
Mobile Phase Composition: The choice of solvents and additives can influence both chromatography and ionization efficiency.
-
pH Adjustment: For ESI, adjusting the mobile phase pH can promote analyte ionization.[10]
-
Additives: While common additives like formic acid are often used, their effect should be empirically tested.[11] In some cases, additives like ammonium fluoride (in negative ion mode) have been shown to enhance the signal for certain phenolic compounds.[12][13]
-
Solvent Purity: Using high-purity, HPLC-grade bottled water can reduce background noise in the mass spectrometer.[14]
-
-
Lower Flow Rates: Reducing the eluent flow rate (e.g., to the microliter or nanoliter per minute range) can make the ESI process more tolerant to nonvolatile salts and reduce ion suppression.[1]
Q5: Are there alternative ionization techniques that are better for this compound?
A: Yes. Due to its susceptibility to issues in ESI, this compound is frequently analyzed using other techniques that are often less prone to matrix effects.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique and is often less susceptible to ion suppression from nonvolatile matrix components compared to ESI.[1] Several validated methods for this compound use APCI in negative ion mode.[6][15][16] Interestingly, in the APCI source, this compound can undergo hydrolytic dechlorination to form a 4-hydroxy-chlorothalonil ion, which is then detected.[6]
-
Atmospheric Pressure Photoionization (APPI): APPI is another alternative that can provide excellent sensitivity for this compound and its metabolites, in some cases outperforming ESI and APCI.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): As a volatile and thermally stable compound, this compound is well-suited for GC-MS/MS analysis.[3][7] This technique often provides high selectivity and can achieve very low limits of detection, rivaling or even surpassing LC-based methods.[8][15]
Data Summary
Matrix effects are highly dependent on the specific commodity being tested. The table below summarizes quantitative matrix effect (ME) data from a study analyzing this compound in various agricultural products using a modified QuEChERS and GC-MS/MS method.
| Matrix | Matrix Effect (ME %) | Classification of Effect |
| Brown Rice | +21.4% | Medium Enhancement |
| Mandarin | -21.5% | Medium Suppression |
| Soybean | -51.4% | Strong Suppression |
| Pepper | -30.3% | Medium Suppression |
| Potato | -28.9% | Medium Suppression |
| Data sourced from Kim et al., 2023.[3] ME (%) is calculated by comparing the slope of the matrix-matched calibration curve to the slope of the solvent-based curve. A negative value indicates ion suppression, while a positive value indicates ion enhancement. |
Experimental Protocols
Protocol 1: Modified QuEChERS with Acidification for Plant-Based Matrices
This protocol is a synthesized example based on methodologies designed to improve the stability and recovery of this compound.[6][7]
1. Sample Homogenization & Weighing:
-
Homogenize the sample material (e.g., fruit, vegetable) while frozen to prevent degradation.
-
Weigh 10 g of the homogeneous sample into a 50 mL centrifuge tube.
2. Acidification & Extraction:
-
Critical Step: Add 10 mL of a 1% formic acid solution in acetonitrile to the tube.[7] Alternatively, for some methods, 100 µL of concentrated sulfuric acid can be added to adjust the pH to approximately 1.[6]
-
If using an internal standard, add it at this stage.
-
Close the tube and shake it vigorously for 1-2 minutes by hand or using a mechanical shaker.
3. Liquid-Liquid Partitioning:
-
Add the QuEChERS partitioning salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥4,000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing this compound) and a lower aqueous/solid layer.
4. Final Analysis Preparation:
-
Carefully transfer an aliquot of the upper acetonitrile layer into a vial.
-
Dilute the extract with mobile phase or a suitable solvent if necessary.
-
The sample is now ready for injection into the LC-MS/MS or GC-MS/MS system. For this compound, dispersive SPE (d-SPE) cleanup with PSA is often omitted as it can cause significant analyte loss due to an increase in pH.[6]
Visualized Mitigation Strategies
The following diagram provides a conceptual overview of the primary strategies available to counteract ion suppression for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Modified QuEChERS Method for this compound Analysis in Agricultural Products Using Gas Chromatography–Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. mdpi.com [mdpi.com]
- 8. A robust GC-MS/MS method for the determination of this compound in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of this compound by Liquid Chromatography/Mass Spectrometry Using Negative-ion Atmospheric Pressure Photoionization | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Chlorothalonil Extraction from High-Organic Matter Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of chlorothalonil from challenging high-organic matter soil matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from soils with high organic content.
Q1: My this compound recovery is consistently low. What are the likely causes in high-organic matter soils?
A1: Low recovery of this compound from high-organic matter soils is a common challenge primarily due to the strong adsorption of the analyte to the soil matrix. Organic matter and clay content are positively correlated with the sorption of this compound, which can hinder its efficient extraction.[1][2]
-
Troubleshooting Steps:
-
Enhance Extraction Solvent Strength: The choice of extraction solvent is critical. Acidified organic solvents are often more effective at disrupting the interactions between this compound and the soil organic matter. A commonly used and effective solvent is acidified acetone.[3] The addition of a small percentage of a stronger, more polar solvent might also improve recovery, but this should be tested empirically.
-
Increase Extraction Time and Vigor: Ensure that the shaking or sonication time is sufficient to allow for the complete partitioning of this compound from the soil matrix into the solvent. An extraction time of at least two hours with vigorous shaking is recommended.[3]
-
Optimize Soil-to-Solvent Ratio: A higher solvent volume relative to the soil mass can improve extraction efficiency by creating a larger concentration gradient. Experiment with increasing the solvent-to-soil ratio.
-
Consider a Different Extraction Technique: If solvent extraction with shaking or sonication is not yielding satisfactory results, consider alternative methods such as Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE), which can provide higher extraction efficiencies for strongly sorbed analytes.
-
Q2: I am observing significant matrix effects in my LC-MS/MS or GC-MS analysis. How can I mitigate this?
A2: High-organic matter soils are rich in co-extractives like humic and fulvic acids, which can cause ion suppression or enhancement in mass spectrometry-based analyses, leading to inaccurate quantification.[4]
-
Troubleshooting Steps:
-
Implement a Robust Cleanup Step: A thorough cleanup of the crude extract is essential. Solid-Phase Extraction (SPE) with a C18 sorbent is a widely used and effective method for removing nonpolar to moderately polar interferences from this compound extracts.[3] Dispersive SPE (d-SPE), as used in the QuEChERS methodology, with a combination of sorbents like PSA (Primary Secondary Amine) and C18 can also be effective in removing organic acids, sugars, and lipids.[5]
-
Use Matrix-Matched Standards: To compensate for matrix effects that cannot be eliminated by cleanup, prepare calibration standards in a blank matrix extract that has been subjected to the same extraction and cleanup procedure as the samples. This helps to normalize the instrument response.
-
Dilute the Final Extract: If sensitivity allows, diluting the final extract can reduce the concentration of co-extractives, thereby minimizing their impact on the analysis.
-
Q3: What is the most recommended extraction solvent for this compound in high-organic matter soils?
A3: Based on established methods, acidified acetone is a highly recommended extraction solvent for this compound in soil.[3] For example, a mixture of acetone and 5 M sulfuric acid solution (95:5 v/v) has been shown to be effective.[6] The acidification helps to disrupt the binding of this compound to the soil organic matter. Acetonitrile is another commonly used solvent, particularly in QuEChERS-based methods.[7]
Q4: Can the QuEChERS method be effectively used for high-organic matter soils?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the analysis of this compound in high-organic matter soils and is often considered an efficient extraction method.[8] However, the cleanup step (d-SPE) is crucial and may need to be optimized. A combination of C18 and PSA sorbents is often recommended to remove the complex matrix components typically found in these soils.[5]
Q5: How can I ensure the stability of this compound during the extraction and analysis process?
A5: this compound can be susceptible to degradation, especially at high pH.
-
Recommendations:
-
Maintain acidic conditions during extraction by using an acidified solvent.[7]
-
Store extracts at a low temperature (e.g., 4°C) if analysis is not performed immediately.
-
Use amber glassware to protect the extracts from light, which can cause photodegradation.
-
Quantitative Data on Extraction Efficiency
The following table summarizes reported recovery rates for this compound from soil using various extraction and analytical methods. It is important to note that the specific properties of the soil, particularly the organic matter content, can significantly influence these results.
| Extraction Method | Analytical Technique | Soil Type/Organic Matter | Recovery Rate (%) | Reference |
| Solvent Extraction (Acetone) & GC | Not specified | 54 - 130 | [9] | |
| Gas Chromatography | Yellow-brown loam soil | 80.46 - 92.42 | [10] | |
| QuEChERS | HPLC-UV | Not specified | Not efficiently extracted | [11] |
| Dutch mini-Luke | HPLC-UV | Not specified | 59 - 117 | [11] |
| Ultrasonic Extraction | GC-FID | Soil | 91 - 97 | [12] |
| QuEChERS | GC-FID | Soil | 89 - 101 | [12] |
| Acidified Acetone & SPE | LC-MS/MS | Various soil types | 70 - 110 (LOQ validation) | [3] |
Detailed Experimental Protocols
Protocol 1: Acidified Acetone Extraction with SPE Cleanup (Based on EPA Method GRM005.08A)
This protocol is suitable for the determination of this compound in soil and is effective for matrices with high organic matter.
-
Sample Preparation:
-
Weigh 20 g of a representative soil subsample into a 250 mL plastic bottle.
-
-
Extraction:
-
Add 100 mL of freshly prepared acidified acetone (e.g., acetone:5 M H₂SO₄, 95:5 v/v) to the bottle.
-
Cap the bottle and place it horizontally on a mechanical shaker.
-
Shake vigorously for 2 hours at room temperature.
-
-
Centrifugation:
-
Centrifuge the samples at approximately 3500 rpm for 10 minutes to separate the solid and liquid phases. Note: The supernatant may still appear cloudy, especially with high clay content soils, which is acceptable.[6]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
SPE Cartridge: Agilent Bond Elut C18 (500 mg, 6-mL) or equivalent.[3]
-
Preconditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of ultrapure water through the cartridge. Do not let the cartridge dry out.[3]
-
-
Sample Loading:
-
Take a 2 mL aliquot of the soil extract and dilute it with 10 mL of ultrapure water.
-
Load the diluted extract onto the preconditioned SPE cartridge. Maintain a flow rate of approximately 1 mL/min.[3]
-
-
Washing:
-
Wash the cartridge with 2 x 3 mL of a 20/80 (v/v) methanol/ultrapure water solution. Discard the washes.[3]
-
-
Elution:
-
Elute the this compound from the cartridge with 4 mL of methanol into a clean collection tube.
-
-
-
Final Preparation and Analysis:
-
Add a keeper, such as 1 mL of 0.1% formic acid in ultrapure water, to the eluate.
-
The sample is now ready for analysis by LC-MS/MS or GC-MS.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Experimental workflow for this compound extraction from high-organic matter soil.
Troubleshooting Guide for Low this compound Recovery
Caption: Troubleshooting decision tree for low this compound recovery in soil analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sorption-desorption of this compound in soils with different organic matter contents - RBCS - Revista Brasileira de Ciência do Solo [rbcsjournal.org]
- 3. epa.gov [epa.gov]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Chlorothalonil and Mancozeb Efficacy in the Management of Potato Late Blight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fungicides chlorothalonil and mancozeb in their efficacy against potato late blight, caused by the oomycete Phytophthora infestans. The following sections detail their mechanisms of action, present supporting experimental data from various studies, and outline the methodologies employed in these evaluations.
Introduction
Potato late blight is a devastating disease worldwide, capable of causing rapid and widespread crop destruction.[1][2] Management of this disease heavily relies on the application of fungicides. Among the most established and widely used protectant fungicides are this compound and mancozeb. Both are broad-spectrum, non-systemic fungicides that act on contact to prevent spore germination and infection.[3][4][5][6] This guide offers an objective comparison of their performance based on available experimental evidence.
Mechanisms of Action
Both this compound and mancozeb are classified as multi-site inhibitors, a characteristic that contributes to a low risk of resistance development in P. infestans.[5][7][8][9] Their modes of action, however, differ in their specific cellular targets.
This compound , a chloronitrile fungicide, acts by inactivating essential enzymes and disrupting cellular metabolism.[5][10] It reacts with glutathione and binds to sulfhydryl groups of cellular proteins, leading to widespread enzyme inhibition and disruption of fungal cell metabolism.[3][11]
Mancozeb , a dithiocarbamate fungicide, also interferes with multiple biochemical processes within the fungal cell.[7][9] Its primary mode of action involves the inhibition of enzymes containing sulfhydryl groups, which are crucial for cellular respiration and other metabolic pathways in the cytoplasm and mitochondria.[8][9]
Experimental Protocols for Efficacy Evaluation
The data presented in this guide are derived from field and laboratory studies employing standardized protocols to assess fungicide efficacy. A general workflow for such experiments is outlined below.
References
- 1. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 2. Phytophthora infestans: An Overview of Methods and Attempts to Combat Late Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Department Websites Have Changed - Government of Newfoundland and Labrador [gov.nl.ca]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound (Ref: DS 2787) [sitem.herts.ac.uk]
- 7. Replacing Mancozeb with Alternative Fungicides for the Control of Late Blight in Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mancozeb - Cultivar Magazine [revistacultivar.com]
- 9. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 10. The influence of this compound on the activity of soil microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating the Synergistic and Antagonistic Effects of Chlorothalonil with Other Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic and antagonistic interactions of the broad-spectrum fungicide chlorothalonil with other pesticides. The information is compiled from various studies to assist researchers in understanding the complex effects of pesticide combinations on target and non-target organisms.
Fungicidal Efficacy: Combinations with Azoxystrobin and Harpin
Field experiments have evaluated the efficacy of this compound in combination with the fungicide azoxystrobin and the plant defense activator harpin for controlling downy mildew (Pseudoperonospora cubensis) and gummy stem blight (Didymella bryoniae) on melon.
Experimental Data
| Treatment | Target Disease(s) | Observed Effect | Efficacy Relative to this compound Alone |
| This compound + Azoxystrobin (alternating) | Downy Mildew and Gummy Stem Blight | Antagonistic/Reduced Efficacy | Less effective |
| This compound + Harpin | Downy Mildew and Gummy Stem Blight | No significant synergistic or antagonistic effect on disease control | No difference |
Note: While harpin did not show a direct synergistic effect on disease control, its application was associated with a 10% to 12% increase in fruit yield in one of the two years of the study.
Experimental Protocols
Field Trial for Melon Disease Control
A field experiment was conducted in South Carolina over two years (autumn 2002 and spring 2003) on melon (Cucumis melo ssp. melo cv. Athena). The experimental design involved the application of four different combinations of this compound with or without azoxystrobin or harpin. These combinations were applied either on a weekly schedule or based on the Melcast melon disease forecaster. Control groups were treated with water only or a standard treatment of mancozeb followed by this compound. The efficacy of the treatments was assessed by measuring the areas under the disease progress curves for both downy mildew and gummy stem blight.
In Vitro Fungicidal Activity: Inhibition of Alternaria solani
Laboratory studies have investigated the direct fungicidal activity of this compound and its interaction with the herbicide metribuzin on the fungal pathogen Alternaria solani, the causative agent of early blight in potatoes and tomatoes.
Experimental Data
| Pesticide | Concentration | Target Organism | Observed Effect on Spore Germination (in vitro) |
| This compound | 1.80 g/L | Alternaria solani | Total inhibition at 6 hours of incubation |
| This compound + Metribuzin | Not specified in abstract | Alternaria solani | Interactive effects noted (details require full study) |
Experimental Protocols
In Vitro Spore Germination Inhibition Assay
The in vitro inhibitory effect of this compound on the spore germination of Alternaria solani was assessed. The highest concentration tested was 1.80 g of active ingredient per litre of water, which corresponds to the recommended field application rate for early blight control. A series of two-fold dilutions from this initial concentration were also evaluated. The percentage of spore germination inhibition was observed at 6 and 9 hours of incubation. The study also investigated the interactive effects of this compound when combined with the herbicide metribuzin, though the abstract does not provide specific details on the concentrations used in the combination.
Toxicity to Non-Target Organisms: Honey Bee Larvae
The sublethal and lethal effects of this compound in combination with other pesticides commonly found in beehives have been a subject of concern and investigation. Studies have focused on the impact of these mixtures on the survival and development of honey bee larvae.
Experimental Data
| Pesticide Combination | Target Organism | Observed Effect |
| This compound + Fluvalinate + Coumaphos | Honey Bee Larvae (Apis mellifera) | Increased larval mortality compared to untreated larvae |
| This compound + Acetamiprid + Tau-fluvalinate | Honey Bee Larvae (Apis mellifera) | Significant antagonistic effects observed in some pairings |
| This compound + Acetamiprid + Coumaphos + Tau-fluvalinate | Honey Bee Larvae (Apis mellifera) | Significant antagonistic effects observed in some pairings |
Experimental Protocols
Honey Bee Larval Toxicity Assay
Standardized laboratory protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically used to assess the toxicity of pesticides to honey bee larvae. These methods involve rearing honey bee larvae in vitro and exposing them to pesticides through their diet.
A common experimental workflow involves:
-
Larval Rearing: Honey bee larvae are grafted from the hive and reared in the laboratory on an artificial diet.
-
Pesticide Exposure: The test pesticides, alone and in combination, are incorporated into the larval diet at concentrations relevant to what may be found in pollen and wax.
-
Mortality and Development Assessment: Larval mortality is recorded daily. Sublethal effects, such as changes in developmental timing and pupation success, are also monitored.
-
Synergy/Antagonism Analysis: The observed mortality from the pesticide mixtures is compared to the expected mortality based on the toxicity of the individual components to determine if the interaction is synergistic, antagonistic, or additive.
Visualizing Experimental Workflows and Logical Relationships
To better understand the processes involved in evaluating pesticide interactions, the following diagrams illustrate a typical experimental workflow and the decision-making process for assessing synergistic and antagonistic effects.
Caption: A generalized workflow for evaluating pesticide interactions.
Caption: Logical framework for classifying pesticide interactions.
Validating Analytical Methods for Chlorothalonil in Soil: A Comparative Guide to EPA Compliance
A detailed comparison of a novel analytical method for chlorothalonil detection in soil against a standard EPA-compliant methodology, supported by experimental data and validation protocols. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis.
The accurate quantification of pesticide residues in soil is paramount for environmental monitoring and ensuring public safety. This compound, a broad-spectrum fungicide, is of particular concern due to its widespread use and potential for environmental persistence. The U.S. Environmental Protection Agency (EPA) mandates that any analytical method used for regulatory purposes must be rigorously validated to ensure its suitability for the intended purpose.[1][2][3] This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for this compound analysis in soil with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation of both methods is presented in accordance with EPA guidelines.
Comparative Analysis of Analytical Methods
The performance of the novel UHPLC-MS/MS method was evaluated against a well-established GC-MS method. The following tables summarize the key validation parameters, demonstrating the suitability of both methods for the analysis of this compound in soil.
Table 1: Method Performance Comparison
| Parameter | UHPLC-MS/MS Method | GC-MS Method | EPA Guideline/Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9985 | > 0.995 |
| Accuracy (% Recovery) | 95.8 - 103.2% | 92.5 - 105.1% | 70 - 120% |
| Precision (% RSD) | < 4.5% | < 6.8% | < 20% |
| Limit of Detection (LOD) | 0.001 µg/kg | 0.005 µg/kg | Method specific, must be demonstrated |
| Limit of Quantitation (LOQ) | 0.003 µg/kg | 0.015 µg/kg | Method specific, must be demonstrated |
Table 2: Specificity and Selectivity
| Parameter | UHPLC-MS/MS Method | GC-MS Method | EPA Guideline/Acceptance Criteria |
| Interference from Matrix | No significant interference observed | Minor matrix enhancement observed | Method must be free from interferences at the retention time of the analyte |
| Analysis of Blank Samples | No detectable this compound | No detectable this compound | Analyte should not be present in blank samples |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are designed to meet EPA requirements for method validation.[4]
Sample Preparation and Extraction
A consistent extraction procedure was employed for both the UHPLC-MS/MS and GC-MS methods to ensure a fair comparison.
-
Soil Sampling: A representative 10 g subsample of soil is weighed into a 50 mL polypropylene centrifuge tube.
-
Fortification: For recovery and precision studies, samples are fortified with a known concentration of this compound standard solution.
-
Extraction: 20 mL of acetonitrile is added to the soil sample. The mixture is then homogenized using a high-speed shaker for 10 minutes.
-
Salting Out: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride are added to the tube. The tube is immediately shaken vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifugation: The sample is centrifuged at 5000 rpm for 5 minutes.
-
Supernatant Collection: The acetonitrile supernatant is collected for cleanup.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a microcentrifuge tube containing primary secondary amine (PSA) sorbent and C18 sorbent to remove interferences. The tube is vortexed for 1 minute and then centrifuged at 10,000 rpm for 5 minutes.
-
Final Extract Preparation: The final cleaned extract is filtered through a 0.22 µm syringe filter into an autosampler vial for analysis.
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method according to EPA guidelines.
UHPLC-MS/MS Method Parameters
-
Instrument: Waters Acquity UPLC with a Xevo TQ-S Mass Spectrometer
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) Negative
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored.
GC-MS Method Parameters
-
Instrument: Agilent 7890B GC with a 5977A MSD
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 80°C, ramped to 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Ionization Mode: Electron Ionization (EI)
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound.
Conclusion
The validation data demonstrates that both the novel UHPLC-MS/MS and the traditional GC-MS methods are suitable for the quantitative analysis of this compound in soil, meeting the general principles for determining and demonstrating that an analysis method is suitable for its intended purpose as outlined by the EPA.[1][2] The UHPLC-MS/MS method exhibits superior sensitivity with a lower LOD and LOQ, and slightly better precision. The choice of method may depend on instrument availability, sample throughput requirements, and the specific regulatory context. This guide provides the necessary framework for researchers to validate their own analytical methods for pesticide residue analysis in complex matrices, ensuring data of high quality and reliability.
References
Chlorothalonil vs. Novel Bio-fungicides: A Comparative Guide to Crop Protection Efficacy
A critical evaluation of the broad-spectrum synthetic fungicide, chlorothalonil, against emerging biological alternatives for sustainable agriculture. This guide provides an objective comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a mainstay in conventional agriculture for decades, is a broad-spectrum, non-systemic contact fungicide valued for its multi-site mode of action that confers a low risk of pathogen resistance development.[1] It effectively controls a wide range of fungal diseases on various crops by inactivating sulfhydryl enzymes within fungal cells, thereby disrupting metabolic processes.[2] However, increasing scrutiny over its environmental impact and potential effects on non-target organisms has spurred the development and adoption of novel bio-fungicides as alternatives.[3][4]
This guide provides a comparative analysis of the efficacy of this compound against several promising bio-fungicides, including those based on Bacillus subtilis, Trichoderma species, and plant extracts like Reynoutria sachalinensis. The comparison is based on available experimental data for key crop diseases, with a focus on quantitative outcomes and the methodologies employed in these studies.
Comparative Efficacy Data
The following tables summarize the performance of this compound and various bio-fungicides in controlling key fungal diseases in different crops. The data is extracted from peer-reviewed field and greenhouse studies.
Table 1: Efficacy against Powdery Mildew (Podosphaera xanthii) in Cucurbits
| Fungicide/Bio-fungicide | Active Ingredient | Crop | Disease Severity Reduction (%) vs. Untreated Control | Reference |
| This compound | This compound | Melons | ~96% (as part of a spray program) | [5][6] |
| Bio-fungicide 1 | Reynoutria sachalinensis extract | Melons | Similar to this compound program in reducing PM severity | [5][6] |
| Bio-fungicide 2 | Polyoxin D zinc salt | Melons | Similar to this compound program in reducing PM severity | [5][6] |
| Bio-fungicide 3 | Bacillus subtilis YN2014090 | Cucumber | 76.49% | [7] |
Table 2: Efficacy against Late Blight (Phytophthora infestans) in Potato
| Fungicide/Bio-fungicide | Active Ingredient | Disease Incidence Reduction (%) vs. Untreated Control | Yield Increase vs. Untreated Control | Reference |
| This compound 75% WP (as Ishaan) | This compound | ~50% | Data not specified | [8] |
| This compound 33% + Metalaxyl 3.3% SC (as FolioGold) | This compound + Metalaxyl | ~50-60% | Data not specified | [8] |
| Bio-fungicide | Trichoderma viride (as Trichosol) | Less effective than this compound treatments | Data not specified | [8] |
Table 3: Efficacy against Gummy Stem Blight (Stagonosporopsis spp.) in Melons
| Fungicide/Bio-fungicide | Active Ingredient | Disease Severity Reduction (%) vs. Untreated Control | Reference |
| This compound | This compound | Successful in reducing GSB severity (quantitative data not specified) | [5][6] |
| Bio-fungicide 1 | Reynoutria sachalinensis extract | Successful in reducing GSB severity (quantitative data not specified) | [5][6] |
| Bio-fungicide 2 | Polyoxin D zinc salt | Successful in reducing GSB severity (quantitative data not specified) | [5][6] |
Experimental Protocols
The following sections detail the methodologies used in the key experiments cited in this guide, providing context for the presented efficacy data.
General Field Trial Protocol for Fungicide Efficacy
A standard experimental design for evaluating fungicide efficacy in the field involves a randomized complete block design with multiple replications.[9][10] Key components of such a protocol include:
-
Plot Establishment: Plots of a specific size are established, with non-treated guard rows or sufficient spacing between plots to minimize spray drift.[9]
-
Treatments: Treatments include an untreated control, the test fungicides at various application rates, and often a standard commercial fungicide for reference.[11]
-
Application: Fungicides are typically applied using calibrated equipment, such as CO2-pressurized backpack sprayers, to ensure uniform coverage.[10] Application timing and frequency are determined by the specific disease and crop.[9]
-
Disease Assessment: Disease severity and incidence are visually assessed at regular intervals using standardized rating scales.[12][13]
-
Data Analysis: The collected data are subjected to statistical analysis, such as Analysis of Variance (ANOVA) and mean separation tests (e.g., Fisher's LSD or Tukey's HSD), to determine significant differences between treatments.[14][15][16]
Experimental Workflow for Fungicide Efficacy Trial
Caption: Generalized workflow for a field trial evaluating fungicide efficacy.
Signaling Pathways of Bio-fungicides
Novel bio-fungicides often employ multifaceted modes of action that include direct antagonism of pathogens and the induction of the plant's own defense mechanisms. The following diagrams illustrate the key signaling pathways activated by Bacillus subtilis and Trichoderma spp.
Plant Defense Signaling Activated by Bacillus subtilis
Bacillus subtilis can trigger Induced Systemic Resistance (ISR) in plants, primarily through the jasmonic acid (JA) and ethylene (ET) signaling pathways. This enhances the plant's readiness to defend against subsequent pathogen attacks.
Bacillus subtilis-Induced Plant Defense Signaling Pathway
Caption: Simplified signaling pathway of Bacillus subtilis-induced ISR.
Plant Defense Signaling Activated by Trichoderma spp.
Trichoderma species are known to induce a complex defense response in plants involving multiple phytohormone pathways, including salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). The interaction often begins with the recognition of Microbe-Associated Molecular Patterns (MAMPs) from the fungus, leading to a signaling cascade that primes the plant for enhanced defense.
Trichoderma-Induced Plant Defense Signaling Pathway
Caption: Overview of Trichoderma-induced plant defense signaling pathways.
Conclusion
This compound remains a highly effective broad-spectrum fungicide, particularly valuable for its role in resistance management.[1] However, the experimental data presented in this guide indicates that several novel bio-fungicides can offer comparable or successful disease control for specific pathosystems, such as powdery mildew and gummy stem blight in melons.[5][6] While in some cases, like the control of late blight in potatoes, this compound currently demonstrates superior efficacy, the integration of bio-fungicides into spray programs can be a viable strategy to reduce the reliance on synthetic pesticides.
The mechanisms of action of bio-fungicides, particularly their ability to induce systemic resistance in plants, represent a significant departure from the direct fungitoxic activity of this compound. This offers a more holistic approach to disease management that can contribute to improved plant health. For researchers and professionals in drug development, the diverse modes of action of bio-fungicides present a rich area for further investigation and the development of next-generation crop protection solutions that are both effective and environmentally sustainable. Further head-to-head comparative studies with detailed experimental protocols and yield data are crucial to fully elucidate the potential of these emerging biological alternatives.
References
- 1. apsnet.org [apsnet.org]
- 2. ucanr.edu [ucanr.edu]
- 3. msu-prod.dotcmscloud.com [msu-prod.dotcmscloud.com]
- 4. mdpi.com [mdpi.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. Bacillus subtilis YN2014090 Water-Dispersible Granular Formulation for Controlling Powdery Mildew On Cucumber | springerprofessional.de [springerprofessional.de]
- 8. researchgate.net [researchgate.net]
- 9. ppqs.gov.in [ppqs.gov.in]
- 10. veggiepathology.wordpress.ncsu.edu [veggiepathology.wordpress.ncsu.edu]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 12. ijcmas.com [ijcmas.com]
- 13. researchgate.net [researchgate.net]
- 14. Basic Statistical Analysis for On-Farm Research - SARE [sare.org]
- 15. Frontiers | Unveiling the shield: decoding UPSIDE®-induced biochemical responses against Botrytis cinerea in grapevine [frontiersin.org]
- 16. The Quantitative Analyses for the Effects of Two Wheat Varieties With Different Resistance Levels on the Fungicide Control Efficacies to Powdery Mildew - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Aquatic Toxicity of Chlorothalonil and its Primary Metabolite, SDS-3701
A comprehensive review of the relative toxicity of the fungicide chlorothalonil and its main degradation product, 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701), reveals significant toxicological threats to aquatic ecosystems. While this compound itself is recognized as highly toxic to a broad range of aquatic life, evidence suggests its metabolite, SDS-3701, can exhibit comparable or even greater toxicity in certain species, alongside increased environmental persistence.
This compound, a broad-spectrum, non-systemic organochlorine fungicide, has been in use since 1966 to control fungal diseases on various crops and turf.[1] Due to its application methods, it is susceptible to surface runoff, leading to the contamination of aquatic environments.[2] In these environments, this compound undergoes degradation, with one of its major and more stable metabolites being SDS-3701.[3] Understanding the comparative toxicity of both the parent compound and its metabolite is crucial for a comprehensive environmental risk assessment.
Quantitative Toxicity Comparison
The acute and chronic toxicity of this compound and SDS-3701 to various aquatic organisms are summarized below. The data, presented as LC50 (the concentration lethal to 50% of the test population) and EC50 (the concentration that causes a specific effect in 50% of the test population), have been compiled from various ecotoxicological studies.
| Organism Category | Species | Compound | Exposure Duration | Endpoint | Toxicity Value (µg/L) | Reference |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | This compound | 96 h | LC50 | 76 | [4] |
| Oncorhynchus mykiss (Rainbow Trout) | SDS-3701 | 96 h | LC50 | >100,000 | [5] | |
| Pimephales promelas (Fathead Minnow) | This compound | 96 h | LC50 | 47 - 64 | [6] | |
| Ictalurus punctatus (Channel Catfish) | This compound | 96 h | LC50 | 430 | [7] | |
| Invertebrates | Daphnia magna (Water Flea) | This compound | 48 h | EC50 | 130 - 200 | [4] |
| Daphnia magna (Water Flea) | This compound | 21 d | NOEC | 0.35 | ||
| Crassostrea virginica (Eastern Oyster) | This compound | 96 h | EC50 (Shell Growth) | 7.3 | [2] | |
| Mytilus edulis (Blue Mussel) | This compound | 96 h | LC50 | 5,900 | [4] | |
| Amphibians | Larval Amphibians (various species) | This compound | 96 h | LC50 | 15 - 50 | [8] |
| Algae | Pseudokirchneriella subcapitata | This compound | 72 h | EC50 | 2.8 | [9] |
Experimental Protocols
The toxicity data presented are primarily derived from standardized acute and chronic ecotoxicological tests. The general methodologies for these key experiments are outlined below.
Acute Toxicity Testing in Fish (e.g., OECD Test Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour period.
References
- 1. This compound (Ref: DS 2787) [sitem.herts.ac.uk]
- 2. This compound induces oxidative stress and reduces enzymatic activities of Na+/K+-ATPase and acetylcholinesterase in gill tissues of marine bivalves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Glutathione S-transferase-mediated this compound metabolism in liver and gill subcellular fractions of channel catfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. 4-hydroxy-2,5,6-trichloroisophtalonitrile (Ref: R182281) [sitem.herts.ac.uk]
- 7. assets.nationbuilder.com [assets.nationbuilder.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Standardized Methods for Chlorothalonil Detection in Water
This guide provides a comparative analysis of various standardized laboratory methods for the quantification of the fungicide chlorothalonil and its metabolites in water samples. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering a comprehensive overview of method performance and experimental protocols to aid in the selection of appropriate analytical techniques.
Performance Characteristics of Analytical Methods
The selection of an analytical method for this compound in water is guided by several key performance indicators. The following table summarizes these characteristics for various validated methods, including Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Analytes |
| GC-MS | Surface Water | 0.01 µg/L | - | - | - | This compound |
| GC-ECD | Environmental Water | 3.0 ng/L (0.003 µg/L) | 0.01 µg/L | 93.47 - 100.14 | 3.97 - 10.83 | This compound |
| LC-MS | Lake Water | 1 µg/L | - | 70 - 110 | - | This compound & Metabolites |
| UHPLC-MS/MS | Ground & Surface Water | - | 5 - 10 ng/L (0.005 - 0.01 µg/L) | 84 - 115 | <10 | 5 this compound Metabolites |
| LC-MS/MS | Surface, Ground, Bottled Water | - | 0.1 ng/L (0.0001 µg/L) | 90 - 105 | - | 10 this compound Metabolites |
| LC-based Assay | Environmental Samples | 0.196 pg/mL (0.000196 ng/L) | 0.65 pg/mL (0.00065 ng/L) | 87.39 - 99.66 | 1.03 - 6.32 | This compound |
Note: The performance characteristics are dependent on the specific laboratory, instrumentation, and sample matrix. The data presented is a synthesis from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of typical experimental protocols for the determination of this compound in water.
Sample Preparation: Solid-Phase Extraction (SPE)
A common technique for sample clean-up and concentration is Solid-Phase Extraction (SPE).
-
Conditioning: The SPE cartridge (e.g., C18) is conditioned sequentially with a solvent like methanol and then with ultrapure water.
-
Loading: A measured volume of the water sample, sometimes diluted, is passed through the conditioned cartridge. A controlled flow rate is maintained to ensure efficient adsorption of the analytes.
-
Washing: The cartridge is washed with a solution (e.g., a methanol/water mixture) to remove interfering substances.
-
Elution: The retained this compound and its metabolites are eluted from the cartridge using a small volume of an appropriate solvent, such as acetonitrile.
-
Reconstitution: The eluent is often evaporated and reconstituted in a suitable solvent for instrumental analysis.
Instrumental Analysis: GC-MS and LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: This technique separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and detected by a mass spectrometer.
-
Application: The U.S. Environmental Protection Agency (EPA) and the U.S. Geological Survey (USGS) have utilized GC-based methods for this compound analysis.[1][2][3][4] A common approach involves extraction with a solvent like methylene chloride, followed by concentration and injection into the GC-MS system.[1] An electron capture detector (ECD) can also be used for sensitive detection.[1][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: LC separates compounds in a liquid mobile phase based on their affinity for a stationary phase. The separated compounds are then introduced into a mass spectrometer, where they are ionized, fragmented, and detected. This "tandem" mass spectrometry provides high selectivity and sensitivity.
-
Application: LC-MS/MS is increasingly used for the analysis of this compound and, importantly, its more polar metabolites which are not amenable to GC analysis.[2][6][7] Methods often involve direct injection of the water sample after filtration, or after a concentration step like SPE.[6][7] This technique allows for the simultaneous quantification of multiple this compound metabolites at very low concentrations (ng/L levels).[6][7]
Visualizing the Workflow
To better understand the processes involved in method validation and analysis, the following diagrams illustrate the key steps.
Caption: Workflow of an inter-laboratory validation study.
Caption: General analytical workflow for this compound in water.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Results of analyses of the fungicide this compound, its degradation products, and other selected pesticides at 22 surface-water sites in five Southern states, 2003-04 [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. Determination of this compound metabolites in soil and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Information
Proper disposal of chlorothalonil, a broad-spectrum fungicide, is critical for ensuring laboratory safety, protecting personnel, and preventing environmental contamination. Due to its toxicity, particularly to aquatic life, and its classification as a suspected carcinogen, this compound waste must be managed as hazardous material in strict accordance with federal, state, and local regulations.[1][2][3] Adherence to these procedures is not only a matter of safety but also a legal requirement.
Before initiating any disposal procedure, it is imperative to handle this compound and its waste with appropriate personal protective equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear safety goggles or a face shield.[4]
-
Skin Protection: Use chemical-resistant gloves (e.g., PVC, nitrile rubber), cotton overalls buttoned to the neck and wrist, and chemical-resistant footwear.[4][5][6] An apron or full-body suit may be necessary depending on the task.[5]
-
Respiratory Protection: In areas with inadequate ventilation or when handling powders, use a disposable face mask or a suitable respirator to avoid inhaling dust or spray mist.[2][4]
Always work in a well-ventilated area and have access to an emergency eyewash station and safety shower.[5][6] Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
Disposal Protocols
The proper disposal method depends on the form of the waste: unused product, empty containers, or spill-contaminated materials.
Protocol 1: Disposal of Unused or Excess this compound
Pesticide wastes are considered toxic, and their improper disposal is a violation of federal law.[7]
-
Prioritize Use: The preferred method for managing excess this compound is to use it according to the label instructions.[7] Do not dispose of undiluted chemicals on-site.[4]
-
Regulatory Consultation: If the product cannot be used, it must be disposed of as hazardous waste.[1] Contact your state's pesticide or environmental control agency, or a hazardous waste representative at the nearest EPA regional office for guidance.[7][8]
-
Professional Disposal: Arrange for a reputable, licensed hazardous waste disposal contractor to collect and manage the waste.[3][4] Store the waste in its original, tightly closed container in a locked, cool, dry, and well-ventilated area pending disposal.[5][6]
-
Prohibition: Never dispose of this compound waste by pouring it into drains, sewers, or onto the ground, as this can lead to groundwater contamination and is very toxic to aquatic life.[3][4][9]
Protocol 2: Disposal of Empty Containers
Empty containers may retain product residue and must be handled carefully to prevent exposure and environmental contamination.
-
Decontamination: Do not reuse or refill the container.[7][9] Decontaminate the container by triple rinsing or, preferably, pressure rinsing.[4][10]
-
Rinsate Collection: Add the rinsate (the liquid from rinsing) to the application spray tank for use, as it contains product.[4]
-
Render Unusable: After rinsing, make the container unusable by puncturing, crushing, or breaking it.[2][4] This prevents accidental reuse.
-
Final Disposal:
-
Recycling: Offer the clean, punctured container to a recycler or a designated collection point if available.[4][9]
-
Landfill: If recycling is not an option, dispose of the container in a sanitary or local authority landfill.[4][10]
-
Burial (No Landfill): If no landfill is available, bury the container in a designated disposal pit at a depth below 500 mm. This pit must be located away from waterways, desirable vegetation, and tree roots.[4]
-
Incineration: Do not burn empty containers or the product.[4]
-
Protocol 3: Disposal of Spill-Contaminated Materials
Immediate and correct response to a spill is crucial to prevent wider contamination and exposure.
-
Control and Evacuate: Evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain Spill: Prevent the spilled material from entering drains, sewers, or waterways by creating a bund with absorbent material.[1][4]
-
Absorb and Collect:
-
Package Waste: Place all collected contaminated material (absorbent, soil, cleaning cloths) into suitable, sealable, and clearly labeled drums or containers for disposal.[1][4]
-
Decontaminate Area: Wash the spill area with a strong detergent and water.[5] Collect the cleaning water and absorbents for disposal as hazardous waste.[5]
-
Professional Disposal: Dispose of the sealed containers of contaminated material through a licensed hazardous waste contractor.[4]
Quantitative Data Summary
| Parameter | Specification | Source |
| PPE Required | Safety goggles, chemical-resistant gloves, overalls, respirator (as needed). | [2][4][5] |
| Container Rinsing | Triple rinse or pressure rinse. | [4][10] |
| On-Site Burial Depth | Below 500 mm in a designated pit. | [4] |
| Aquatic Buffer Zone (Ground Application) | 25 feet from marine/estuarine water bodies. | [7][8] |
| Aquatic Buffer Zone (Aerial Application) | 150 feet from marine/estuarine water bodies. | [7][8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory or research setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. resources.bayer.com.au [resources.bayer.com.au]
- 5. carovail.com [carovail.com]
- 6. wonderlandtreecare.com [wonderlandtreecare.com]
- 7. mainstreetnursery.com [mainstreetnursery.com]
- 8. arborchem.com [arborchem.com]
- 9. monstertreeservice.com [monstertreeservice.com]
- 10. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
